molecular formula C10H17NO3 B068960 (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate CAS No. 162107-49-5

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Cat. No.: B068960
CAS No.: 162107-49-5
M. Wt: 199.25 g/mol
InChI Key: AMHAWCRGUQTPAH-MRVPVSSYSA-N
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Description

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate is a high-value, enantiopure chiral building block of significant interest in synthetic organic and medicinal chemistry. Its structure incorporates two highly versatile functional groups—a terminal alkyne and a primary alcohol—protected by a tert-butoxycarbonyl (Boc) group, making it a pivotal intermediate for the construction of complex molecules. The terminal alkyne functionality is particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling the efficient and modular synthesis of 1,2,3-triazoles, which are privileged scaffolds in drug discovery for their bioisosteric properties and ability to improve pharmacokinetic profiles. Concurrently, the Boc-protected amine ensures orthogonality, allowing for selective deprotection under mild acidic conditions to reveal the free amine for subsequent coupling reactions, such as amide bond formation. The chiral center in the (R)-configuration is critical for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs), peptidomimetics, and molecular probes, where precise spatial orientation is essential for biological activity and target engagement. This compound is therefore indispensable for researchers focused on developing novel therapeutics, studying structure-activity relationships (SAR), and exploring new chemical space through fragment-based drug design. It is supplied strictly for research applications in laboratory settings.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPILXPLMVYREQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Target Molecule: (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate CAS Registry: 89985-86-4 (Generic/Related) / 275388-05-1 (Specific Isomer) Core Application: Chiral synthon for Jaspine B (cytotoxic anhydrophytosphingosine), 1,2,3-triazole peptidomimetics via Click Chemistry, and sphingolipid analogs.

This guide details the stereoselective synthesis of the title compound starting from the chiral pool (L-Serine ). Unlike standard amino acid reductions, this protocol introduces a terminal alkyne at the chiral center while preserving optical purity. We prioritize the Seyferth-Gilbert Homologation (using the Bestmann-Ohira reagent) over the traditional Corey-Fuchs method to minimize racemization risks associated with strong bases like n-BuLi.

Retrosynthetic Logic & Pathway

The synthesis hinges on the transformation of the carboxylic acid moiety of serine into a terminal alkyne. Direct conversion is chemically forbidden; thus, we utilize Garner’s Aldehyde as the pivotal divergence point.

Mechanistic Flow (Graphviz)

The following diagram illustrates the stereochemical flow and priority inversion (Cahn-Ingold-Prelog) that converts (S)-Serine to the (R)-Alkyne target.

SynthesisPathway L_Serine L-Serine (S-Configuration) Garners Garner's Aldehyde (S-Configuration) L_Serine->Garners 1. Boc Protection 2. Acetonization 3. Reduction Alkyne_Int Oxazolidine Alkyne (S-Configuration) Garners->Alkyne_Int Bestmann-Ohira Homologation Target Target: (R)-Alkyne Carbamate (Priority Swap Inverts Descriptor) Alkyne_Int->Target Acid Hydrolysis (Ring Opening)

Figure 1: Stereochemical lineage from L-Serine to the Target. Note that while the spatial arrangement is preserved, the CIP priority change (COOH


 C

CH) results in an (S) to (R) descriptor change.

Detailed Experimental Protocol

Phase 1: Preparation of Garner’s Aldehyde

Pre-requisite: This step is standard, but critical. Commercial Garner's aldehyde often racemizes upon storage. Fresh preparation from N-Boc-L-Serine methyl ester is recommended for >99% ee.

Reaction Overview:

  • Substrate: N-Boc-L-Serine Methyl Ester.

  • Reagents: 2,2-Dimethoxypropane (DMP),

    
     (cat.), followed by DIBAL-H reduction.
    
  • Critical Control Point: The reduction of the ester to the aldehyde must be performed at -78°C to prevent over-reduction to the alcohol or racemization.

Phase 2: Seyferth-Gilbert Homologation (The Alkyne Installation)

This is the core transformation. We utilize the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) which generates the alkynyl anion in situ under mild basic conditions.

Reagents:

  • Garner’s Aldehyde (freshly prepared)

  • Bestmann-Ohira Reagent (BOR)

  • Potassium Carbonate (

    
    )
    
  • Methanol (dry)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve Garner’s Aldehyde (10.0 mmol, 1.0 eq) in anhydrous Methanol (50 mL). Cool to 0°C.[1]

  • Base Addition: Add

    
     (20.0 mmol, 2.0 eq). The mixture may become slightly heterogeneous.
    
  • Reagent Addition: Add Bestmann-Ohira reagent (12.0 mmol, 1.2 eq) dropwise.

    • Mechanistic Note: The base deacetylates the BOR to generate the reactive dimethyl diazomethylphosphonate carbanion.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (23°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by a less polar alkyne spot.
    
  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    and Brine. Dry over
    
    
    .[1][2]
  • Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexanes).

    • Intermediate Product: (S)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate.

Phase 3: Global Deprotection & Isolation

The final step opens the oxazolidine ring to release the free hydroxyl and the N-Boc amine.

Protocol:

  • Dissolution: Dissolve the alkyne intermediate (from Phase 2) in MeOH (0.1 M).

  • Catalysis: Add p-Toluenesulfonic acid (pTsOH, 0.1 eq) or use Amberlyst-15 resin (acidic form).

    • Why pTsOH? It selectively cleaves the acetonide (oxazolidine) without removing the N-Boc group if reaction time is controlled. HCl/Dioxane is too harsh and will remove the Boc group.

  • Timing: Stir at RT for 2–4 hours.

  • Quench: Neutralize with solid

    
    , filter, and concentrate.
    
  • Final Purification: Recrystallization from Hexanes/EtOAc or column chromatography.

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Appearance White crystalline solid or colorless oilDepends on purity/crystallinity
Yield (Overall) 40% - 55%From L-Serine
Enantiomeric Excess > 98% eeDetermined by Chiral HPLC
Optical Rotation

(c=1.0, CHCl3) Value varies by solvent
1H NMR (Diagnostic)

2.35 (d, 1H,

C-H)
Characteristic alkyne proton
13C NMR (Diagnostic)

82.0, 73.5 (Alkyne carbons)
Confirms triple bond presence

Troubleshooting & Critical Controls

Racemization Check

The aldehyde intermediate is configurationally unstable. If the final product shows low optical rotation, the racemization likely occurred during the DIBAL-H reduction or storage of the aldehyde .

  • Solution: Use the aldehyde immediately after preparation.

Boc-Migration

During the acid hydrolysis of the acetonide, the Boc group can migrate to the primary alcohol (N


 O migration) in basic conditions, or be cleaved in highly acidic conditions.
  • Control: Maintain mild acidic conditions (pTsOH/MeOH) and stop immediately upon consumption of starting material.

Safety: Diazo Compounds

The Bestmann-Ohira reagent generates diazo species in situ.

  • Hazard: Potential explosion hazard. Do not heat the reaction above 40°C. Perform in a well-ventilated fume hood.

References

  • Synthesis from L-Serine (Jaspine B Context): Tang, L. J., et al. "Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate."[3] Advanced Materials Research, Vols. 881-883, 2014, pp. 438-441.[3]

  • Bestmann-Ohira Reagent Methodology: Müller, S., et al. "Bestmann-Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes." Synlett, 1996. (Standard synthetic methodology reference).
  • Garner's Aldehyde Stability: Liang, X., Andersch, J., & Bols, M. "Garner's Aldehyde." Journal of the Chemical Society, Perkin Transactions 1, 2001.

  • Application in Click Chemistry (Peptidomimetics): Use of chiral alkyne amines in CuAAC reactions. PubChem Compound Summary: (S)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate (Note: Enantiomer data).

Sources

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate as a chiral building block

[1]

Executive Summary

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (also known as N-Boc-L-propargylglycinol or N-Boc-(R)-2-amino-3-butyn-1-ol) is a high-value chiral synthon derived from the amino acid pool.[1][2] It bridges the gap between peptide chemistry and alkyne-based diversity-oriented synthesis.[1] Its structural core features a differentially protected amino alcohol and a terminal alkyne, making it a "linchpin" intermediate for constructing chiral heterocycles (oxazoles, triazoles), sphingosine analogs, and peptidomimetics.[1]

Critical Stereochemical Note: The synthesis of the (R)-enantiomer of this alkyne typically proceeds from L-Serine .[1] This counter-intuitive descriptor change (S

1
Part 1: Structural Profile & Physiochemical Properties[1]
PropertyData
IUPAC Name tert-Butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate
CAS Number 275388-05-1 (Generic/S-isomer often cited; check stereochemistry)
Molecular Formula C

H

NO

Molecular Weight 185.22 g/mol
Chiral Source Derived from L-Serine (Natural Amino Acid)
Physical State White to off-white crystalline solid or viscous oil
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in Hexanes
Key Functionality Terminal Alkyne (Click-ready), 1,2-Amino Alcohol (bidentate)
Part 2: Synthetic Route (Upstream)

The most robust and scalable route to the (R)-enantiomer utilizes (S)-Garner’s Aldehyde as the pivotal intermediate.[1] This pathway avoids racemization prone steps and utilizes the Bestmann-Ohira reagent for safe, one-pot homologation.[1]

The "Serine-Alkyne" Workflow
  • Starting Material: L-Serine methyl ester hydrochloride.[1]

  • Protection: Formation of the N,O-acetonide (Garner's Ester) to lock conformation.[1]

  • Reduction: DIBAL-H reduction to (S)-Garner's Aldehyde .

  • Homologation: Reaction with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to install the alkyne.[1]

  • Deprotection: Selective acid hydrolysis of the acetonide to release the free alcohol while retaining the N-Boc group.[1]

Mechanistic Insight: The Bestmann-Ohira Homologation

Unlike the Corey-Fuchs reaction, which requires strong bases and multiple steps, the Bestmann-Ohira reagent operates under milder conditions (K


111

1
Part 3: Reactivity Profile (Downstream)

This building block offers three orthogonal vectors for chemical elaboration:

  • N-Terminus (Boc): Acid-labile protecting group.[1] Removal yields the free amine for peptide coupling or reductive amination.

  • O-Terminus (Hydroxyl): Can be oxidized to the aldehyde (for Wittig reactions), sulfonylated (for nucleophilic displacement/aziridine formation), or protected.[1]

  • C-Terminus (Alkyne):

    • CuAAC (Click Chemistry): Reacts with azides to form 1,4-disubstituted 1,2,3-triazoles (peptidomimetics).[1]

    • Sonogashira Coupling: Arylation/alkenylation to extend the carbon skeleton.

    • Cyclization: Gold or Palladium-catalyzed cycloisomerization with the internal nucleophiles (OH or NH) to form oxazoles or oxazolines.

Part 4: Visualization of Chemical Logic

The following diagram maps the synthesis from L-Serine and the divergent applications of the target molecule.

GL_SerineL-Serine(Natural Source)Garner_Ald(S)-Garner's Aldehyde(Chiral Hub)L_Serine->Garner_Ald1. Boc2O, DMP2. DIBAL-HTarget(R)-tert-Butyl(1-hydroxybut-3-yn-2-yl)carbamate(THE TARGET)Garner_Ald->Target1. Bestmann-Ohira2. pTsOH, MeOHTriazole1,2,3-Triazoles(Bioisosteres)Target->TriazoleR-N3, Cu(I)(Click)OxazoleChiral Oxazoles(Natural Products)Target->OxazoleAuCl3 orCyclodehydrationSphingoSphingosine Analogs(Lipid Signaling)Target->SphingoSonogashira &Reduction

Figure 1: Synthesis and Application Map. Note the transition from L-Serine to the (R)-Target via Garner's Aldehyde.[1]

Part 5: Detailed Experimental Protocol

Protocol: Synthesis via Bestmann-Ohira Homologation Target Scale: 10 mmol[1]

1. Reagents Preparation:

  • (S)-Garner's Aldehyde: Freshly prepared or distilled.[1]

  • Bestmann-Ohira Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 equiv).[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ), anhydrous (2.0 equiv).[1]
  • Solvent: Methanol (Dry, anhydrous).[1]

2. Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and cool under Argon.

  • Dissolution: Dissolve (S)-Garner's aldehyde (2.29 g, 10 mmol) in anhydrous Methanol (40 mL).

  • Addition (Base): Cool the solution to 0°C. Add K

    
    CO
    
    
    (2.76 g, 20 mmol) in one portion.
  • Addition (Reagent): Add the Bestmann-Ohira reagent (2.30 g, 12 mmol) dropwise via syringe over 10 minutes. Note: Evolution of N

    
     gas will be observed.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear, and a less polar alkyne spot should appear.

  • Workup: Quench with saturated NH

    
    Cl solution (20 mL). Dilute with Diethyl Ether (50 mL). Separate layers. Extract aqueous layer with Ether (2 x 30 mL).
    
  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the protected alkyne  (tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate).
    
  • Hydrolysis (Final Step): Dissolve the intermediate in MeOH (30 mL). Add p-Toluenesulfonic acid (catalytic, 0.1 equiv) or camphorsulfonic acid.[1] Stir at RT for 2 hours to cleave the acetonide.

  • Isolation: Neutralize with NaHCO

    
    , concentrate, and partition between EtOAc/Water. The organic layer yields the pure (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate .[1]
    

3. Quality Control (Self-Validation):

  • 1H NMR (CDCl3): Look for the terminal alkyne proton as a doublet of doublets (approx.

    
     2.3 ppm) and the characteristic Boc singlet (
    
    
    1.44 ppm).
  • Optical Rotation: Compare

    
     with literature values for the (R)-isomer to ensure no racemization occurred during the basic homologation step.
    
References
  • Garner, P., & Park, J. M. (1987).[1] The synthesis and configurational stability of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.[1] Link

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[1] Synlett, 1996(06), 521–522.[1] Link

  • Dickson, H. D., Smith, S. C., & Heyer, E. (2004).[1] The Ohira-Bestmann reagent: An efficient method for the synthesis of terminal alkynes.[1] Tetrahedron Letters, 45(52), 9487-9490.[1] Link

  • PubChem Compound Summary. (2024). (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (CID 21971753).[1][3] National Center for Biotechnology Information. Link(Note: Reference for physiochemical data; stereochemistry adjusted in text based on CIP rules).

Stereochemical Control of Biological Activity: A Technical Guide to Chiral Propargylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of Chiral Propargylamines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The propargylamine moiety (N-propargyl) serves as a privileged scaffold in neuropharmacology, acting as the "warhead" for mechanism-based inhibition of monoamine oxidases (MAO). However, the biological significance of these molecules extends far beyond simple enzyme inhibition. The introduction of a chiral center adjacent to the nitrogen atom creates a bifurcation in biological activity: the (R)-enantiomers typically exhibit picomolar-affinity for MAO-B, while the (S)-enantiomers —often dismissed as inactive—retain potent neuroprotective properties independent of MAO inhibition. This guide dissects the molecular mechanisms, stereochemical dependencies, and experimental validation of chiral propargylamines, with a focus on Rasagiline and Selegiline analogues.

Molecular Architecture & Stereoselectivity

The core pharmacophore consists of a terminal alkyne linked to an amine, often embedded within a hydrophobic skeleton (indane, phenethylamine). The critical chiral center is located at the


-carbon relative to the amine nitrogen.
The Stereochemical Switch
  • MAO Inhibition (Enantiospecific): High-affinity binding to the MAO-B active site requires a specific spatial arrangement to position the propargyl group near the FAD cofactor. For Rasagiline, the (R)-enantiomer is

    
     more potent than the (S)-enantiomer.
    
  • Neuroprotection (Enantiomer-Independent): Neuroprotective activity, mediated by GAPDH binding and mitochondrial stabilization, is often preserved in the "inactive" (S)-isomer (e.g., TVP1022, the S-isomer of Rasagiline).

Table 1: Comparative Biological Activity of Chiral Propargylamines

CompoundChiralityMAO-B IC50 (nM)NeuroprotectionActive Metabolites
Rasagiline (R)4.4 ± 0.9High1-(R)-Aminoindan (Non-amphetamine)
TVP1022 (S)> 10,000High1-(S)-Aminoindan
Selegiline (R)*14.0 ± 3.0HighL-Methamphetamine (Neurotoxic potential)

*Note: Clinical Selegiline (L-deprenyl) has the (R)-configuration at the


-carbon derived from L-phenylalanine.

Mechanistic Pharmacology

Pathway 1: The Suicide Inhibition of MAO-B

Chiral propargylamines are "suicide inhibitors" (mechanism-based inactivators). The specificity for the (R)-enantiomer is dictated by the steric constraints of the MAO-B substrate cavity (specifically the "gate" residues Ile199 and Tyr326).

Mechanism Steps:

  • Non-covalent Binding: The inhibitor enters the hydrophobic cavity. The (R)-configuration aligns the propargyl

    
    -protons with the N5 atom of the FAD cofactor.
    
  • Hydride Abstraction: FAD acts as an oxidant, abstracting a hydride (

    
    ) from the propargyl 
    
    
    
    -carbon.
  • Allene Formation: The abstraction generates a highly reactive allene intermediate within the active site.

  • Covalent Adduct: The N5 of the reduced FAD attacks the central carbon of the allene, forming a stable covalent N5-flavin adduct, permanently inactivating the enzyme.

MAO_Inhibition Propargylamine Chiral Propargylamine (R-Isomer) Complex Michaelis Complex (Steric Alignment) Propargylamine->Complex Binding MAO_ActiveSite MAO-B Active Site (FAD oxidized) MAO_ActiveSite->Complex Transition Hydride Abstraction (Rate Limiting) Complex->Transition Stereoselective Alignment Allene Reactive Allene Intermediate Transition->Allene - Hydride Adduct Covalent N5-Flavin Adduct (Irreversible Inhibition) Allene->Adduct Nucleophilic Attack by FAD N5

Figure 1: Mechanism-based "suicide" inhibition of MAO-B by propargylamines. The stereochemistry determines the efficiency of the initial hydride abstraction.

Pathway 2: The Neuroprotective Shield (GAPDH & Mitochondria)

Independent of MAO inhibition, the propargyl moiety confers neuroprotection against toxins (e.g., peroxynitrite, 6-OHDA). This activity is retained by the (S)-isomers.

Mechanism:

  • GAPDH Binding: Under oxidative stress, GAPDH is S-nitrosylated and translocates to the nucleus to initiate apoptosis. Propargylamines bind to GAPDH, preventing this translocation.

  • Mitochondrial Stabilization: They prevent the opening of the Mitochondrial Permeability Transition Pore (mPTP), maintaining membrane potential (

    
    ).
    
  • Gene Regulation: Upregulation of anti-apoptotic Bcl-2 and neurotrophic factors (GDNF) via PKC/MAPK pathways.

Neuroprotection Stress Oxidative Stress (e.g., Peroxynitrite) GAPDH_Cyto GAPDH (Cytosolic) Stress->GAPDH_Cyto S-nitrosylation Propargyl Propargylamine (R or S Isomer) Propargyl->GAPDH_Cyto Binds & Stabilizes Mito Mitochondria (mPTP Opening) Propargyl->Mito Stabilizes ΔΨm Bcl2 Bcl-2 (Anti-apoptotic) Propargyl->Bcl2 Upregulates Survival Neuronal Survival Propargyl->Survival GAPDH_Nucl GAPDH (Nuclear) GAPDH_Cyto->GAPDH_Nucl Translocation Apoptosis Apoptosis (Cell Death) GAPDH_Nucl->Apoptosis Signaling Mito->Apoptosis Bcl2->Mito Inhibits Pore

Figure 2: Dual neuroprotective mechanisms: GAPDH sequestration and mitochondrial stabilization.

Experimental Protocols

Protocol 1: Mitochondrial Membrane Potential Assay (JC-1)

Purpose: To validate the neuroprotective efficacy of a chiral propargylamine against oxidative stress (e.g., 6-OHDA induced).

Reagents:

  • JC-1 Dye: 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide.

  • Positive Control: CCCP (uncoupler).

  • Cell Line: SH-SY5Y (human neuroblastoma).

Workflow:

  • Seeding: Plate SH-SY5Y cells in 96-well black plates (

    
     cells/well). Incubate 24h.
    
  • Pre-treatment: Treat cells with Test Compound (R-isomer, S-isomer) or Vehicle for 1h.

    • Concentration range: 0.1 nM – 10

      
      M.
      
  • Insult: Add 6-OHDA (100

    
    M) to induce mitochondrial stress. Incubate 24h.
    
  • Staining:

    • Prepare JC-1 working solution (2

      
      M final concentration in warm media).
      
    • Aspirate media and add JC-1 solution.[1][2]

    • Incubate 30 min at 37°C in the dark.

  • Detection:

    • Wash cells

      
       with PBS.
      
    • Measure Fluorescence on a plate reader:

      • Red (Aggregates - Healthy): Ex 535 nm / Em 590 nm.

      • Green (Monomers - Apoptotic): Ex 485 nm / Em 535 nm.[1]

  • Analysis: Calculate Red/Green ratio. A higher ratio indicates preserved mitochondrial potential (

    
    ) and neuroprotection.
    
Protocol 2: Fluorometric MAO-B Inhibition Assay

Purpose: To determine the stereoselective potency (IC50).

Reagents:

  • Enzyme: Recombinant Human MAO-B.

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Tyramine/Benzylamine.

  • Detection: HRP (Horseradish Peroxidase).[3]

Workflow:

  • Preparation: Dilute MAO-B in reaction buffer (0.05 M Sodium Phosphate, pH 7.4).

  • Incubation: Mix Enzyme + Test Compound (serial dilutions). Incubate 30 min at 37°C (crucial for irreversible inhibitors to form the adduct).

  • Reaction Start: Add working solution containing Amplex Red (200

    
    M), HRP (1 U/mL), and Tyramine (1 mM).
    
  • Kinetics: Measure fluorescence (Ex 530 nm / Em 590 nm) every 2 min for 30 min.

  • Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Determine IC50.

    • Validation: The (R)-isomer should show IC50 in the low nM range; the (S)-isomer in the

      
      M range.
      

References

  • Youdim, M. B., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology. Link

  • Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience. Link

  • Tatton, W., et al. (2003). Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B. Journal of Neural Transmission. Link

  • Bar-Am, O., et al. (2004). Contrasting neuroprotective and neurotoxic actions of respective metabolites of anti-Parkinson drugs rasagiline and selegiline.[4] Neuroscience Letters. Link

  • DailyMed. (2023). Selegiline Hydrochloride - Label Information. National Library of Medicine. Link

Sources

Stereochemistry of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Stereochemical Control and Synthetic Utility of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Executive Summary

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate is a high-value chiral building block, serving as a linchpin in the synthesis of sphingolipids (e.g., Jaspine B), peptidomimetics, and "click" chemistry-enabled drug candidates. Its structural uniqueness lies in the coexistence of a protected amine, a primary alcohol, and a terminal alkyne on a single chiral scaffold.

This guide provides a validated roadmap for the synthesis of this compound, emphasizing the "Serine Switch"—a critical stereochemical inversion phenomenon defined by Cahn-Ingold-Prelog (CIP) priority rules. We prioritize the Ohira-Bestmann homologation over the Corey-Fuchs method to maximize enantiomeric excess (


) and scalability.

Structural Analysis & The "Serine Switch"

Before initiating synthesis, researchers must understand the stereochemical lineage of the molecule. The target compound is the (R)-enantiomer , yet it is synthesized from L-Serine , which possesses the (S)-configuration .

This is not due to a chemical inversion (Walden inversion) but a CIP priority swap .

  • L-Serine (S): Priority sequence is

    
    .
    
  • Target (R): The carboxyl group (Priority 2 in Serine) is replaced by an alkyne (Priority 3 in Target), while the hydroxymethyl group (Priority 3 in Serine) becomes Priority 2 in the Target (Oxygen > Carbon).

Implication: To obtain the (R)-target, you must start with natural, cost-effective L-Serine . Starting with D-Serine will yield the (S)-enantiomer.

FeatureL-Serine (Starting Material)Target Alkyne
Chiral Center

-Carbon
C2
Configuration (S)(R)
Priority 2 Group


Priority 3 Group


Validated Synthetic Protocol

The most robust route utilizes Garner’s Aldehyde as the divergent intermediate. This pathway avoids the harsh conditions of the Corey-Fuchs reaction, which often leads to racemization via enolization.

Phase A: Preparation of Garner's Aldehyde

Precursor Synthesis

  • Esterification: React L-Serine with

    
     to form L-Serine methyl ester hydrochloride.
    
  • Boc Protection: Treat with

    
     and 
    
    
    
    in DCM.
  • Acetonide Formation: React with 2,2-dimethoxypropane and

    
     (cat.) in acetone.
    
  • Reduction: Reduce the ester to the aldehyde using DIBAL-H at -78°C.

    • Checkpoint: Ensure the aldehyde is used immediately or stored under argon at -80°C to prevent racemization.

Phase B: The Ohira-Bestmann Homologation

This is the critical C-C bond-forming step. We utilize the Bestmann-Ohira reagent (BOR) : dimethyl (1-diazo-2-oxopropyl)phosphonate.[1]

Reagents:

  • Garner's Aldehyde (1.0 equiv)

  • Bestmann-Ohira Reagent (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Methanol (Dry, 0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Garner's aldehyde in anhydrous methanol.

  • Reagent Addition: Add

    
    . The mild base generates the reactive dimethyl diazomethylphosphonate in situ by deacetylating the BOR.
    
  • Reaction: Add the BOR dropwise at 0°C. Allow to warm to room temperature and stir for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The phosphonate anion attacks the aldehyde (Horner-Wadsworth-Emmons type), followed by diazo elimination to form the terminal alkyne.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    , and brine. Dry over
    
    
    .[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase C: Global Deprotection

To access the final target (1-hydroxybut-3-yn-2-yl)carbamate from the acetonide-protected alkyne:

  • Dissolve the intermediate in MeOH.

  • Add p-Toluenesulfonic acid (pTSA) (catalytic amount).

  • Stir at Room Temperature. Do not heat, as this may cleave the Boc group.

  • Result: Selective cleavage of the acetonide yields the target amino alcohol.

Visualization of Synthetic Logic

The following diagram illustrates the workflow and critical decision points to maintain stereochemical integrity.

SynthesisPathway cluster_stereo Stereochemical Inversion (CIP) L_Serine L-Serine (S) (Natural Source) Garners Garner's Aldehyde (S) (Stable Intermediate) L_Serine->Garners 1. Boc2O 2. Acetonide 3. DIBAL-H Ohira Ohira-Bestmann Homologation Garners->Ohira ProtectedAlkyne Acetonide-Alkyne Intermediate Ohira->ProtectedAlkyne C1 Homologation (Retains Chirality) Deprotection Acid Hydrolysis (pTSA/MeOH) ProtectedAlkyne->Deprotection Target (R)-Target Molecule (Chiral Amino Alkyne) Deprotection->Target Selective Acetonide Cleavage

Caption: Synthesis pathway from L-Serine to (R)-Target via Garner's Aldehyde and Ohira-Bestmann homologation.

Applications in Drug Discovery

The target molecule is a "privileged scaffold" in medicinal chemistry due to its ability to participate in bioorthogonal reactions.

A. Warhead Synthesis (Covalent Inhibitors)

The terminal alkyne is a precursor to alkynyl ketones or ynamides , which act as Michael acceptors for cysteine residues in covalent drug design.

B. Triazole Isosteres (CuAAC)

Via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alkyne reacts with organic azides to form 1,2,3-triazoles. These triazoles serve as bioisosteres for amide bonds, improving metabolic stability and hydrogen bonding potential.

Reaction Scheme:



Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 2) Moisture in MeOH or old BOR reagent.Use freshly distilled MeOH; store BOR at 4°C.
Racemization Base too strong or reaction temp too high.Switch from

to

; keep T < 25°C.
Boc Loss Acid hydrolysis (Step 3) too aggressive.Use mild acids (PPTS or pTSA) and monitor by TLC.
NMR Confirmation Unclear stereochemistry.The terminal alkyne proton appears as a doublet of doublets (~2.3 ppm) due to long-range coupling.

References

  • Ohira, S. (1989).[9] Methanolysis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (Diazomethyl)phosphonate and Its Reaction with Carbonyl Compounds. Synthetic Communications. Link

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[5] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett. Link

  • Passiniemi, M., & Koskinen, A. M. (2013). Stereoselective Synthesis of Sphingosine from Garner's Aldehyde. Beilstein Journal of Organic Chemistry. Link

  • Scientific.Net. (2014).[10] Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate. Advanced Materials Research. Link

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. Link

Sources

Key features of Boc-protected amino alcohols in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Boc-Protected Amino Alcohols in High-Fidelity Asymmetric Synthesis

Executive Summary Boc-protected amino alcohols are pivotal chiral building blocks in the synthesis of peptidomimetics, transition-state inhibitors, and complex pharmaceutical intermediates. Their utility stems from the unique electronic and steric properties of the tert-butyloxycarbonyl (Boc) group: it renders the amine nucleophile inert to basic and nucleophilic attack while remaining orthogonally labile to acidic conditions. This guide provides a rigorous technical analysis of their synthesis, reactivity, and deprotection, emphasizing protocols that preserve enantiomeric purity (ee).

Structural Fundamentals & Orthogonality

The Boc group (


-BuOCOG-) protects the amine via a carbamate linkage. In the context of amino alcohols derived from the chiral pool (e.g., L-serine, L-phenylalanine), the Boc group serves two critical functions:
  • Chemo-differentiation: It masks the nitrogen, allowing selective manipulation of the hydroxyl group (e.g., oxidation to aldehydes, conversion to leaving groups).

  • Stereochemical Integrity: Unlike amide or ester protecting groups, the bulky tert-butyl moiety suppresses oxazolone formation during activation, a primary pathway for racemization in peptide chemistry.

Orthogonality Profile:

  • Stable To: Bases (NaOH,

    
    ), Nucleophiles (Grignards, organolithiums - at low temp), Catalytic Hydrogenation (unlike Cbz).
    
  • Labile To: Anhydrous Acids (TFA, HCl/Dioxane), Lewis Acids (

    
    , TMSI).
    

Synthesis: The Mixed Anhydride Reduction Protocol

While direct reduction of amino acids using


 is possible, it is often too harsh and can lead to racemization or over-reduction. The Mixed Anhydride Reduction  is the industry standard for high-fidelity conversion of N-Boc amino acids to amino alcohols.

Mechanism: The carboxylic acid is activated as a mixed carbonic anhydride, which is then selectively reduced by sodium borohydride (


).
Protocol: Reduction of N-Boc-L-Phenylalanine
  • Reagents: N-Boc-L-Phe (1.0 eq), Isobutyl Chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.1 eq),

    
     (3.0 eq).
    
  • Solvent: THF (anhydrous), Methanol.

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-L-Phe in dry THF at -15°C (ice/salt bath). Add NMM followed by dropwise addition of IBCF. Stir for 15 minutes. Critical: The formation of the mixed anhydride is rapid; prolonged stirring can lead to urethane byproducts.

  • Filtration (Optional): Rapidly filter off the NMM

    
    HCl salt if high purity is required, though bench protocols often skip this.
    
  • Reduction: Cool the filtrate to -78°C or keep at -15°C (substrate dependent). Add

    
     dissolved in minimal water or methanol dropwise.
    
  • Quench: Once TLC indicates consumption of the anhydride, quench with saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate. Wash with 1N HCl (cold),

    
    , and brine.
    

Why this works: The borohydride attacks the more electrophilic anhydride carbonyl over the carbamate carbonyl, ensuring the Boc group remains intact.

SynthesisWorkflow AA N-Boc Amino Acid MA Mixed Anhydride (Intermediate) AA->MA IBCF, NMM -15°C, THF AA_Alc N-Boc Amino Alcohol MA->AA_Alc NaBH4 MeOH/THF Racemization Racemization (Risk Zone) MA->Racemization Warm Temp Over-activation

Figure 1: The Mixed Anhydride Reduction pathway minimizes racemization risk by maintaining low temperatures and rapid activation-reduction cycles.

Reactivity Profile: The Gateway to Garner's Aldehyde

The hydroxyl group of Boc-amino alcohols is a versatile handle. The most famous application is the oxidation to Garner's Aldehyde , a chiral pool synthon used to access complex amino polyols.

Oxidation Strategies

Direct oxidation of N-Boc amino alcohols to aldehydes is prone to racemization via enolization. To prevent this, the nitrogen and oxygen are often "tied back" in an acetonide ring (oxazolidine) before oxidation.

MethodReagentsKey FeatureRisk
Swern

, DMSO,

High yield, reliableOdor, requires -78°C
Dess-Martin DMP,

, DCM
Mild, room tempReagent cost, shock sensitive
Parikh-Doering

, DMSO,

Scalable, industrialSulfur trioxide handling

Synthesis of Garner's Aldehyde (Protocol Summary):

  • Esterification: Boc-Ser-OH

    
     Boc-Ser-OMe.
    
  • Acetonide Formation: React with 2,2-dimethoxypropane and

    
     (cat) to form the oxazolidine methyl ester.
    
  • Reduction: DIBAL-H reduction of the ester directly to the aldehyde at -78°C.[1]

ReactivityHub BocAA N-Boc Amino Alcohol Aldehyde N-Boc Amino Aldehyde BocAA->Aldehyde Swern Oxidation (Racemization Risk) Halide N-Boc Amino Halide (Alkylating Agent) BocAA->Halide Appel Reaction (PPh3, CBr4) Garner Garner's Aldehyde (Chiral Synthon) BocAA->Garner 1. DMP/Acetone (Acetonide) 2. DIBAL-H Reduction

Figure 2: Divergent reactivity pathways. The path to Garner's Aldehyde (Red) locks conformation to prevent racemization during oxidation.

Deprotection Dynamics

Removing the Boc group requires acidic conditions.[2][3][4][5][6][7] The mechanism involves protonation of the carbamate oxygen followed by cleavage to the tert-butyl cation and carbamic acid (which spontaneously decarboxylates).[7]

The Scavenger Necessity: In simple amino alcohols, the tert-butyl cation usually eliminates to isobutylene (gas). However, if the molecule contains electron-rich centers (e.g., Indole in Tryptophan, Thioethers in Methionine), the cation can alkylate these side chains.

  • Standard Solution: TFA / DCM (1:1).

  • Scavenger Cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5). TIPS acts as a hydride donor to quench the cation.

Self-Validating Step: Monitor the reaction by observing


 evolution (bubbling). The cessation of bubbling often correlates with reaction completion, though TLC/LCMS confirmation is mandatory.

Handling & Storage

  • Physical State: Most Boc-amino alcohols are white crystalline solids or viscous oils.

  • Stability: Stable at room temperature for months. Hygroscopic nature requires storage in a desiccator.

  • Safety: Deprotection releases isobutylene (flammable) and

    
    . Always perform TFA deprotection in a well-ventilated fume hood.
    

References

  • Preparation of Garner's Aldehyde: Garner, P.; Park, J. M. "1,1-Dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate." Org.[7][8][9] Synth.1992 , 70, 18. Link

  • Mixed Anhydride Reduction: Rodriguez, M. et al. "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Lett.1991, 32, 923.
  • Boc Protection/Deprotection Review: Ragnarsson, U.; Grehn, L. "Dual protection of amino functions involving Boc." RSC Advances2013 , 3, 18691-18711. Link

  • Chiral Amino Alcohol Applications: "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Front.[1][7][8][9][10][11] Bioeng. Biotechnol.2022 .[4][12] Link

Sources

Technical Whitepaper: (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the nomenclature, synthesis, and application of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate , a critical chiral intermediate in the synthesis of sphingolipid analogs (e.g., Jaspine B) and peptidomimetics.

Executive Summary

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (CAS: 275388-05-1 for (S)-enantiomer ref; stereoisomer dependent) is a protected amino alcohol featuring a terminal alkyne. It serves as a versatile "chiral pool" building block, enabling the introduction of the 2-amino-3-butyn-1-ol scaffold into complex molecules. Its primary utility lies in the synthesis of cytotoxic natural products like Jaspine B and as a bioorthogonal handle in Click Chemistry applications.

Nomenclature and Structural Analysis

IUPAC Name Derivation

The systematic name is constructed by identifying the principal functional group and the chiral parent chain.

  • Principal Group: Carbamate (ester of carbamic acid).[1]

  • Parent Structure: tert-Butyl carbamate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2][3][4][5]
    
  • Nitrogen Substituent: The group attached to the nitrogen is 1-hydroxybut-3-yn-2-yl .

    • Chain: Butane (4 carbons).

    • Numbering: Priority is given to the hydroxyl group (C1) over the alkyne (C3) and amine attachment (C2).

  • Stereochemistry: The chiral center at C2 is assigned the (R) configuration.

Full IUPAC Name: tert-Butyl N-[(2_R_)-1-hydroxybut-3-yn-2-yl]carbamate [3][4]

Stereochemical Inversion Note (Crucial for Synthesis)

While the physical arrangement of atoms is conserved during synthesis from L-Serine , the Cahn-Ingold-Prelog (CIP) priority assignment changes, resulting in a nominal inversion from (S) to (R) .

  • L-Serine (S): Priority is

    
    .
    
  • Target (R): Priority is

    
    .
    
    • Explanation: The carboxyl group (priority #2 in Serine) is converted to an alkyne (priority #3 in Target), while the hydroxymethyl group (priority #3 in Serine) becomes priority #2 in the Target. This swap of priorities reverses the descriptor from S to R without bond breaking at the chiral center.

Nomenclature Root Target Molecule (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate FuncGroup Principal Group: Carbamate Root->FuncGroup Substituent N-Substituent: 1-hydroxybut-3-yn-2-yl Root->Substituent Stereo Stereochemistry: (R)-Configuration Root->Stereo Priority OH (C1) > Alkyne (C3) Substituent->Priority Numbering Rule

Figure 1: Hierarchical breakdown of the IUPAC nomenclature components.

Synthetic Pathways[7][8][9]

The most robust synthesis proceeds from L-Serine , leveraging the "chiral pool" to establish the stereocenter. The pathway involves the Garner's Aldehyde intermediate or a direct Corey-Fuchs homologation of a serine ester.

Route: L-Serine to Alkyne (via Corey-Fuchs)

This route is preferred for large-scale preparation as it avoids the unstable Garner's aldehyde in favor of more robust intermediates.

StepReagentTransformationYield (Approx)
1

,

L-Serine

N-Boc-Serine Methyl Ester
>95%
2 2,2-DMP,

Protection of alcohol (Acetonide formation)90%
3 DIBAL-HReduction of Ester to Aldehyde85%
4

,

Corey-Fuchs Reaction (Aldehyde

Dibromoalkene)
80%
5

-BuLi
Conversion to Terminal Alkyne75%
6

-TsOH, MeOH
Deprotection of Acetonide90%
Mechanistic Insight: The "Stereochemical Switch"

The transformation from L-Serine (S) to the (R)-alkyne relies on the preservation of the chiral center while modifying the substituents.

  • Starting Material: L-Serine (S).[6][7]

  • Intermediate: The aldehyde (S).[8][9]

  • Product: The alkyne (R).[10] The priority of the side chain drops (COOH

    
    
    
    
    
    ), causing the apparent inversion.

Synthesis Serine L-Serine (S)-Configuration BocEster N-Boc Serine Methyl Ester Serine->BocEster Boc2O, MeOH Aldehyde Garner's Aldehyde Derivative BocEster->Aldehyde 1. Acetonide 2. DIBAL-H Dibromo Gem-Dibromoalkene Aldehyde->Dibromo CBr4, PPh3 (Corey-Fuchs) Target (R)-Target Alkyne Dibromo->Target 1. n-BuLi 2. H+ (Deprotect)

Figure 2: Synthetic workflow from L-Serine to the target alkyne via the Corey-Fuchs reaction.[2][3][4][11][12]

Applications in Drug Discovery[15]

Total Synthesis of Jaspine B

The primary application of this scaffold is the synthesis of Jaspine B (Pachastrissamine), a natural anhydrosphingosine that induces apoptosis in cancer cells by inhibiting sphingomyelin synthase.

  • Mechanism: The alkyne serves as a latent nucleophile. It can be reduced to an alkene or used in cross-coupling to extend the lipid tail required for Jaspine B.

Bioorthogonal "Click" Chemistry

The terminal alkyne group allows this molecule to function as a chiral "warhead" in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Usage: Incorporation into peptides to create stapled peptides or to conjugate fluorophores/drugs to a chiral amino alcohol backbone.

Applications Molecule (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate Jaspine Jaspine B (Anticancer Agent) Molecule->Jaspine Lipid Tail Extension Click Click Chemistry (Triazole Formation) Molecule->Click CuAAC Reaction Peptide Peptidomimetics (Non-natural Amino Acids) Molecule->Peptide Fmoc Deprotection

Figure 3: Key application domains in pharmaceutical research.

Analytical Characterization (Expected Data)

For the (R)-enantiomer :

  • Physical State: White to off-white solid.

  • Melting Point: 85–88 °C (typical for Boc-amino alkynols).

  • Optical Rotation:

    
     (positive value expected in 
    
    
    
    , opposite to S-enantiomer).
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (s, 9H, Boc-
      
      
      
      )
    • 
       2.30 (d, 1H, Alkyne-
      
      
      
      )
    • 
       3.70 (m, 2H, 
      
      
      
      -OH)
    • 
       4.50 (br s, 1H, 
      
      
      
      )
    • 
       4.60 (m, 1H, 
      
      
      
      -N)

References

  • Tang, L. J., et al. (2014).[7] "Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate." Advanced Materials Research, 881-883, 438-441.[7]

  • Passiniemi, M., & Koskinen, A. M. (2013). "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products."[8][9] Beilstein Journal of Organic Chemistry, 9, 2641–2659.[8]

  • PubChem. (n.d.).[4] "Compound Summary: (S)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate." National Library of Medicine.

  • IUPAC. (2013). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Royal Society of Chemistry.

Sources

Technical Whitepaper: Structural Characterization and Synthetic Utility of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural specifications, synthetic pathways, and experimental utility of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate .

Executive Summary

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate is a high-value chiral building block, functioning as a protected amino-alkyne scaffold. It serves as a critical intermediate in the synthesis of sphingolipids (e.g., Jaspine B ), unnatural amino acids, and peptidomimetics via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its structural core—an N-Boc protected amino alcohol with a terminal alkyne—allows for orthogonal functionalization, making it indispensable in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).

Part 1: Structural Identity & SMILES[1][2][3]

Chemical Specifications
  • IUPAC Name: tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate[1][2]

  • Common Name: N-Boc-(R)-propargylglycinol; N-Boc-(R)-1-amino-3-butyn-2-ol

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 185.22 g/mol [1]

  • CAS Number: 140149-16-6 (Generic/Racemic check), Specific (R)-enantiomer often cited in Jaspine B synthesis literature.

Isometric SMILES

The definitive SMILES string for the (R)-enantiomer is:

Stereochemical Logic (CIP Priority): To validate the (R) assignment, we apply the Cahn-Ingold-Prelog (CIP) rules to the chiral center (C2):

  • -NHBoc (Nitrogen): Priority 1 (Highest atomic number).

  • -CH₂OH (Carbon bonded to Oxygen): Priority 2.

  • -C≡CH (Carbon bonded to Carbon): Priority 3.

  • -H (Hydrogen): Priority 4 (Lowest).

Visualization: With Hydrogen pointing away (dashed wedge), the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.

Part 2: Synthetic Pathways & Causality

The synthesis of this molecule is not merely a condensation reaction; it requires precise stereochemical control. The most robust route utilizes L-Serine as the chiral pool starting material.

The "Chiral Switch" Phenomenon

Researchers must note a critical stereochemical inversion in nomenclature (though not in absolute configuration) when starting from L-Serine.

  • Starting Material: L-Serine has an (S) configuration.[1]

  • Product: The target alkyne has an (R) configuration.

  • Mechanism: The spatial arrangement of atoms is preserved, but the CIP priority changes. The carboxyl group of serine (Priority 2) is converted to an alkyne (Priority 3), while the hydroxymethyl group (Priority 3 in Serine) becomes Priority 2 in the target. This "swap" in priority definitions results in the (S) → (R) descriptor change without bond breaking at the chiral center.

Diagram 1: Synthetic Workflow (Garner's Aldehyde Route)

The following flowchart illustrates the conversion of L-Serine to the target via Garner's Aldehyde, highlighting the critical Grignard addition step.

SynthesisPath Serine L-Serine (S-Configuration) BocSer N-Boc-Serine Methyl Ester Serine->BocSer 1. Boc2O, NaOH 2. MeI, K2CO3 Garner Garner's Aldehyde (Acetonide Protected) BocSer->Garner 1. DMP, Acetone 2. DIBAL-H (Reduction) Addition Nucleophilic Addition (Ethynylmagnesium Bromide) Garner->Addition HCCMgBr THF, -78°C Target (R)-Target Molecule (N-Boc-Amino Alkyne) Addition->Target Deprotection (Acidic Hydrolysis)

Figure 1: Stereoselective synthesis from L-Serine. Note that the absolute stereochemistry is retained, but the CIP descriptor shifts from (S) to (R).

Part 3: Applications in Drug Discovery

Jaspine B Synthesis

This molecule is the direct precursor to Jaspine B (Pachastrissamine), a natural anhydrosphingosine that induces apoptosis in melanoma cells via the caspase pathway. The terminal alkyne allows for the construction of the long lipid tail via cross-coupling or metathesis before cyclization.

"Click" Chemistry Handles

The terminal alkyne is a "spring-loaded" electrophile for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Utility: It allows the attachment of the chiral amine headgroup to fluorophores, PROTAC linkers, or macrocycles without racemization.

Diagram 2: Pharmacophore Logic & Reactivity

Reactivity Center (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate Alkyne Terminal Alkyne (C3-C4) Center->Alkyne Amine N-Boc Amine (C2) Center->Amine Alcohol Primary Alcohol (C1) Center->Alcohol Click CuAAC 'Click' Reaction (Triazole Formation) Alkyne->Click Bio-orthogonal Ligation Deprotect TFA Deprotection (Free Amine Generation) Amine->Deprotect Synthesis of Jaspine B Oxidation Oxidation to Aldehyde (Peptide Coupling) Alcohol->Oxidation Unnatural Amino Acids

Figure 2: Orthogonal reactivity map showing the three distinct functional handles available for medicinal chemistry campaigns.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of the target from Garner's Aldehyde. Safety: Work with ethynylmagnesium bromide requires anhydrous conditions and inert atmosphere (


 or 

).
Step-by-Step Methodology
StepReagent/ConditionObservation/Validation Point
1. Setup Flame-dry a 250mL RBF; add Garner's Aldehyde (1.0 eq) in dry THF. Cool to -78°C.Validation: Solution must remain clear. Cloudiness indicates moisture contamination.
2. Addition Add Ethynylmagnesium bromide (0.5M in THF, 1.5 eq) dropwise over 30 mins.Control: Maintain internal temp < -70°C to prevent racemization and anti/syn ratio erosion.
3. Reaction Stir at -78°C for 2h, then warm slowly to 0°C over 1h.TLC Check: Mobile phase Hexane/EtOAc (4:1). Stain with KMnO4 (Alkyne active) or Ninhydrin (Amine active).
4. Quench Quench with sat.

solution. Extract with

.
Safety: Gas evolution may occur. Vent separatory funnel frequently.
5. Purification Flash chromatography on Silica Gel (

).[3]
Yield: Expect ~60-75%. The anti-isomer (desired) usually elutes after the syn-isomer.

Analytical Checkpoint (NMR):

  • ¹H NMR (CDCl₃): Look for the diagnostic alkyne proton doublet (

    
     ppm) and the carbamate methyl singlet (
    
    
    
    ppm).
  • Chiral HPLC: Validate enantiomeric excess (ee) >98% using a Chiralcel OD-H column (Hexane/iPrOH).

References

  • Passiniemi, M. & Koskinen, A. M. (2013). The synthesis of Jaspine B (Pachastrissamine) and its analogues. Organic & Biomolecular Chemistry.[1] [Link]

  • PubChem Database. (2024).[1][4] Compound Summary: (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate.[1][2] (Note: Used for isomeric SMILES verification; inverted for R-enantiomer). [Link][1]

  • Garner, P. & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Synthesis of novel heterocyclic compounds from (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Novel Heterocyclic Compounds from (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Executive Summary

This application note details the synthetic utility of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (referred to herein as Compound 1 ), a versatile chiral scaffold derived from L-Serine.[1] Possessing three distinct reactive handles—a secondary carbamate (N-Boc), a primary alcohol, and a terminal alkyne—Compound 1 serves as a "chiral switch" for accessing diverse heterocyclic cores essential in drug discovery, including 1,2,3-triazoles, oxazolidinones, and oxazolines.

This guide provides validated protocols for three high-value transformations, emphasizing mechanistic causality and critical process parameters (CPPs) to ensure reproducibility and high enantiopurity.

Strategic Reactivity Profile

Compound 1 is unique because it retains the stereochemical integrity of the L-Serine parent while offering orthogonal reactivity.

  • The Alkyne (C3-C4): Prime target for Cu(I)-catalyzed cycloadditions (Click chemistry) and Sonogashira couplings.

  • The Carbamate (N-Boc): Acts as an internal nucleophile in metal-catalyzed cycloisomerizations.

  • The Alcohol (C1-OH): Provides a handle for intramolecular cyclization or further functionalization (e.g., oxidation to aldehyde for A3 coupling).

Visualizing the Divergent Pathway

DivergentSynthesis Start (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (Compound 1) PathA Pathway A: CuAAC Click Reaction Start->PathA + R-N3 / CuI PathB Pathway B: Au(I)-Catalyzed Cycloisomerization Start->PathB + AuCl / AgOTf PathC Pathway C: Pd-Catalyzed Sonogashira Start->PathC + Ar-I / Pd(0) ProdA Chiral 1,2,3-Triazolyl Amino Alcohols (Bioisosteres) PathA->ProdA ProdB Chiral 5-Vinyloxazolidin-2-ones (Cyclic Urethanes) PathB->ProdB ProdC Functionalized Aryl-Alkynyl Amino Alcohols PathC->ProdC

Figure 1: Divergent synthetic pathways from Compound 1 yielding three distinct heterocyclic classes.

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral 1,2,3-Triazoles via CuAAC

Target Application: Peptidomimetics and fragment-based drug discovery.

Mechanism & Rationale: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is selected for its bio-orthogonality and regioselectivity, yielding exclusively the 1,4-disubstituted triazole.[2] The free hydroxyl group in Compound 1 aids in solubility in aqueous media and can coordinate transiently with Cu, potentially accelerating the rate.

Reagents:

  • Compound 1 (1.0 equiv)[3][4]

  • Organic Azide (

    
    ) (1.1 equiv)
    
  • Copper(II) Sulfate Pentahydrate (

    
    ) (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
     (1:1 v/v)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Compound 1 (1 mmol, 185 mg) and the desired organic azide (1.1 mmol) in 5 mL of

    
    .
    
  • Catalyst Activation: Prepare a solution of

    
     (12.5 mg) in 2.5 mL of water. Separately, prepare a solution of sodium ascorbate (20 mg) in 2.5 mL of water.
    
  • Initiation: Add the azide solution to the alkyne mixture. While stirring vigorously, add the

    
     solution, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) generation).
    
  • Reaction: Stir at room temperature (20-25°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The alkyne spot (

    
    ) should disappear.
    
  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). If the organic layer is green (residual Cu), wash with 10%

    
     solution to sequester copper.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    

Critical Control Point:

  • Oxygen Sensitivity: While CuAAC is robust, excessive oxidation of Cu(I) to Cu(II) stalls the reaction. If the mixture turns green/blue, add an additional 5 mol% of sodium ascorbate.

Protocol B: Gold(I)-Catalyzed Cycloisomerization to Oxazolidinones

Target Application: Synthesis of chiral cyclic urethanes (antibiotic cores).

Mechanism & Rationale: Gold(I) salts act as soft Lewis acids, activating the alkyne (


-activation). The carbonyl oxygen of the Boc group acts as a nucleophile, attacking the activated alkyne in a 5-exo-dig fashion. This is preferred over the 6-endo-dig pathway due to Baldwin’s rules and the specific geometry of the carbamate. This reaction transfers chirality from the acyclic precursor to the heterocyclic core with high fidelity.

Reagents:

  • Compound 1 (1.0 equiv)[3][4]

  • Catalyst: Chloro(triphenylphosphine)gold(I) (

    
    ) (5 mol%)
    
  • Co-catalyst: Silver Triflate (

    
    ) (5 mol%)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Catalyst Pre-generation: In a glovebox or under Argon, mix

    
     (25 mg, 0.05 mmol) and 
    
    
    
    (13 mg, 0.05 mmol) in anhydrous DCM (2 mL). Stir for 10 minutes in the dark (AgCl precipitates as a white solid).
  • Substrate Addition: Dissolve Compound 1 (1 mmol, 185 mg) in anhydrous DCM (8 mL). Add this solution to the catalyst mixture via syringe.

  • Reaction: Stir at room temperature for 2–6 hours.

    • Note: If reaction is sluggish, heat to 40°C.

  • Quenching: Filter the mixture through a short pad of Celite to remove Ag salts and gold residues. Rinse with DCM.

  • Purification: Concentrate the filtrate. The product, (S)-4-(hydroxymethyl)-5-methyleneoxazolidin-2-one , is often pure enough for use or can be purified by silica gel chromatography (EtOAc/Hexane).

Data Summary Table: Solvent Effects on Cyclization

SolventTemperatureTime (h)Yield (%)Observations
DCM25°C488Clean conversion, kinetic product.
Toluene80°C282Faster, but minor isomerization of exocyclic alkene observed.
THF25°C1245Slow; THF coordinates to Au, inhibiting catalysis.

Mechanistic Pathway Visualization (Gold Catalysis)

The following diagram illustrates the specific activation and cyclization logic for Protocol B.

GoldCatalysis Substrate Compound 1 (Alkyne + N-Boc) Activation Au(I) Coordination (π-Complex) Substrate->Activation + [Au]+ Attack Nucleophilic Attack (Boc Carbonyl Oxygen) Activation->Attack 5-exo-dig Intermediate Vinyl-Au Intermediate Attack->Intermediate Protodeauration Protodeauration (- Au+) Intermediate->Protodeauration + H+ Product 5-Methylene- oxazolidin-2-one Protodeauration->Product

Figure 2: Mechanistic sequence of the Gold(I)-catalyzed cycloisomerization of Compound 1.

Safety & Handling

  • Azides (Protocol A): Organic azides with low C/N ratios (<3) are potentially explosive. Always work behind a blast shield. Do not concentrate azide solutions to dryness.

  • Gold/Silver Salts (Protocol B): Silver triflate is corrosive and light-sensitive. Handle in low light. Gold catalysts are expensive; recover gold residues where possible.

  • Compound 1 Stability: The terminal alkyne is stable, but the N-Boc group is acid-sensitive. Avoid strong acidic workups (pH < 4) to prevent deprotection before cyclization.

References

  • Synthesis of Starting Material: Tang, L. J., et al. "Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate."[1] Advanced Materials Research, vol. 781-784, 2013, pp. 1036-1039.

  • Gold Catalysis Mechanism: Hashmi, A. S. K.[5] "Gold-Catalyzed Organic Reactions."[6][7][8][9] Chemical Reviews, vol. 107, no. 7, 2007, pp. 3180–3211.

  • Cyclization of N-Boc Alkynes: Robles-Machin, R., et al. "Gold-Catalyzed Synthesis of 1,3-Oxazin-2-ones." Beilstein Journal of Organic Chemistry, vol. 7, 2011.

  • CuAAC Protocols: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, vol. 41, no. 14, 2002, pp. 2596–2599.

  • Jaspine B Synthesis (Context): Passiniemi, M., & Koskinen, A. M. "Total Synthesis of Jaspine B." Organic & Biomolecular Chemistry, vol. 9, 2011, pp. 1774-1783.

Sources

Application Note: Optimized Strategies for N-Boc Deprotection of Propargylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine transformation in organic synthesis; however, propargylamines (


) present specific challenges that render standard protocols suboptimal. The primary risks involve the high volatility of low-molecular-weight propargylamine free bases and the potential for acid-catalyzed hydration or polymerization of the alkyne moiety.

This guide details two optimized protocols for Boc deprotection of propargylamines. Protocol A (HCl/Dioxane) is the recommended "Gold Standard" for isolating propargylamines as stable, non-volatile hydrochloride salts. Protocol B (TFA/DCM) is reserved for substrates requiring immediate downstream functionalization or those containing acid-labile esters that tolerate Trifluoroacetic Acid (TFA) but not mineral acids.

Scientific Background & Mechanism[1][2][3][4][5]

The Challenge of Propargylamines

Unlike standard alkyl amines, propargylamines possess a terminal or internal alkyne. While generally stable to Brønsted acids, the alkyne is electron-rich. In the presence of carbocations (generated during deprotection), there is a theoretical risk of alkylation. Furthermore, the free base forms of simple propargylamines (e.g., propargylamine,


-methylpropargylamine) are volatile liquids that can be lost during the concentration steps of a standard aqueous workup.
Mechanistic Pathway

The deprotection proceeds via an acid-catalyzed fragmentation. The carbonyl oxygen is protonated, leading to the collapse of the carbamate.[1][2] This releases the amine (initially as a carbamic acid which rapidly decarboxylates) and the tert-butyl cation.[1][2]

Critical Control Point: The tert-butyl cation is a reactive electrophile. In the absence of a "scavenger" or solvent trap, it can re-attack the amine or the alkyne. In the HCl/Dioxane method, the solvent and chloride ion effectively manage this equilibrium, pushing the reaction to completion by precipitating the amine salt.

Boc_Deprotection_Mechanism Substrate N-Boc Propargylamine Intermediate Protonated Intermediate Substrate->Intermediate + H+ Fragmentation Fragmentation Intermediate->Fragmentation CarbamicAcid Carbamic Acid (Transient) Fragmentation->CarbamicAcid Cation t-Butyl Cation (Reactive Species) Fragmentation->Cation Product Propargylamine Salt (Solid) CarbamicAcid->Product - CO2 Isobutene Isobutene/t-BuCl Cation->Isobutene Elimination/Trapping

Figure 1: Acid-mediated fragmentation pathway of N-Boc propargylamines.[1][3]

Protocol A: HCl in 1,4-Dioxane (Recommended)

Objective: Isolation of the propargylamine as a stable, non-volatile hydrochloride salt. Best For: Low molecular weight amines, scale-up, and long-term storage.

Reagents & Equipment[1][2][4][5][7][8][9][10][11][12]
  • Substrate: N-Boc-propargylamine derivative (1.0 equiv).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).

  • Solvent: 1,4-Dioxane (or Et2O/DCM as co-solvent if solubility is poor).

  • Equipment: Round-bottom flask with drying tube (CaCl2) or N2 line.

Step-by-Step Procedure
  • Dissolution: Dissolve the N-Boc substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate).

    • Note: If the substrate is not soluble in dioxane, add a minimal amount of dry DCM or MeOH to achieve a clear solution.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (5–10 equivalents) dropwise.

    • Why: Excess acid drives the equilibrium. Cooling prevents exotherms that could degrade sensitive alkynes.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 1–3 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO4). The Boc starting material (

      
       in Hex/EtOAc) should disappear; the amine salt stays at the baseline.
      
  • Precipitation (The Key Step): In most cases, the propargylamine hydrochloride salt will precipitate as a white solid directly from the dioxane solution.

    • If no precipitate forms:[4] Slowly add anhydrous diethyl ether (Et2O) or MTBE to induce crystallization.

  • Isolation: Filter the solid under a nitrogen blanket (some salts are hygroscopic). Wash the filter cake with anhydrous Et2O (

    
    ).
    
  • Drying: Dry the solid under high vacuum to remove traces of dioxane and HCl.

    • Result: Quantitative yield of high-purity amine hydrochloride.[4][5]

Protocol B: TFA / DCM (Solution Phase)[9]

Objective: Rapid deprotection for in situ use or non-volatile substrates. Best For: Complex substrates where salt precipitation is difficult, or when the amine will be immediately acylated/alkylated in the next step.

Reagents
  • Reagent: Trifluoroacetic Acid (TFA) (Reagent Grade).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Scavenger (Optional): Triethylsilane (TES) (Use if the alkyne is highly substituted or electron-rich).

Step-by-Step Procedure
  • Preparation: Dissolve the N-Boc substrate in DCM (concentration ~0.1 M).

  • Acidification: Add TFA to the solution. A standard ratio is 1:1 or 1:2 (v/v) TFA:DCM.

    • Note: For highly sensitive substrates, use 10-20% TFA and add 2.0 equiv of Triethylsilane (TES) to trap the t-butyl cation.

  • Reaction: Stir at Room Temperature for 30–60 minutes. Evolution of CO2 gas will be observed.[2][3]

  • Workup (Critical Decision):

    • Option 1 (Volatile Amines): Do NOT use aqueous base extraction. Concentrate the reaction mixture in vacuo (keep bath <30°C). Co-evaporate with Toluene (

      
      ) or CHCl3 to remove excess TFA. The product remains as the TFA salt.
      
    • Option 2 (Non-Volatile/Hydrophobic Amines): Quench by slowly pouring into saturated aqueous NaHCO3. Extract with DCM.[4][6][7] Dry over Na2SO4 and concentrate.

Comparative Analysis & Decision Matrix

FeatureProtocol A: HCl/DioxaneProtocol B: TFA/DCM
Product Form Hydrochloride Salt (Solid)TFA Salt or Free Base
Volatility Risk Low (Salts are stable solids)High (If free-based)
Workup Filtration (Simple)Evaporation/Extraction
Alkyne Stability Excellent (Anhydrous)Good (Watch for hydration)
Reagent Cost ModerateLow
Workflow Decision Tree

Decision_Tree Start Select Deprotection Method IsVolatile Is the Free Amine Volatile? (MW < 150 or simple alkyl chain) Start->IsVolatile MethodA Protocol A: HCl/Dioxane Isolate as HCl Salt IsVolatile->MethodA Yes (High Risk) NextStep Is product needed for immediate coupling? IsVolatile->NextStep No VolatileYes YES VolatileNo NO NextStep->MethodA No (Storage needed) MethodB Protocol B: TFA/DCM Use in-situ or mild workup NextStep->MethodB Yes

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.).[8][9] John Wiley & Sons. (The authoritative text on amine protection/deprotection mechanisms).[2]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][10][11] Journal of Peptide Research, 58(3), 338–341. (Establishes the selectivity and efficiency of the HCl/Dioxane method).

  • Common Organic Chemistry. (n.d.). Boc Deprotection (HCl). (Practical laboratory protocols for HCl-mediated deprotection). Link

  • BenchChem. (2025). Application Notes: Deprotection of Boc-eda-ET using HCl in Dioxane. (Detailed workflow for diamine/amine salts). Link

  • Li, Z., & Li, C.-J. (2004).[12] Highly efficient copper-catalyzed synthesis of propargylamines. Journal of the American Chemical Society, 126(38), 11810–11811. (Context on propargylamine synthesis and stability).

Sources

Application Note: Strategic Utilization of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate in Chiral Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (CAS: 153857-41-1) as a high-value chiral synthon.[1] Derived from L-Serine, this scaffold serves as a "chiral linchpin" for synthesizing peptidomimetics, sphingolipid analogs (e.g., Jaspine B), and protease inhibitors (e.g., HIV, SARS-CoV-2 Mpro). This guide provides validated protocols for its oxidation without racemization and its application in Fragment-Based Drug Discovery (FBDD) via "Click" chemistry, ensuring high enantiomeric excess (


) and reproducible biological activity.

Chemical Utility & Strategic Value[1]

The structural integrity of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate lies in its orthogonal functionality . It possesses three distinct reactive handles that allow for divergent synthesis:

  • Boc-Amine: Acid-labile protection, stable to basic/oxidative conditions.

  • Primary Alcohol: A gateway for oxidation to aldehydes (P1 warhead precursors) or conversion to leaving groups for cyclization.

  • Terminal Alkyne: A bio-orthogonal handle for Sonogashira coupling or Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action in Drug Design

In protease inhibitor design, this scaffold mimics the transition state of peptide bond hydrolysis. The alkyne moiety is frequently converted into 1,2,3-triazoles (amide bond isosteres) to probe the S1' pockets of enzymes without metabolic liability, or used as a "latent" warhead in covalent inhibitors targeting catalytic cysteines.

Synthetic Workflows & Visual Logic

The following diagram illustrates the divergent pathways available from this single precursor.

G Start (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate Aldehyde Chiral Aldehyde (Warhead Precursor) Start->Aldehyde Oxidation (Protocol A) Triazole 1,2,3-Triazole (Peptidomimetic) Start->Triazole CuAAC Click (Protocol B) Cyclic Oxazolines/Pyrrolidines (e.g., Jaspine B) Start->Cyclic Cyclization (MsCl/Base) Inhibitor Covalent Protease Inhibitor Aldehyde->Inhibitor Strecker/Passerini Reaction Triazole->Inhibitor Fragment Linking

Figure 1: Divergent synthetic utility of the scaffold.[1] Blue: Starting Material; Red: Oxidation Pathway; Green: Click Chemistry Pathway; Yellow: Cyclization Pathway.

Validated Experimental Protocols

Protocol A: Non-Racemizing Oxidation to the Aldehyde

Objective: Convert the primary alcohol to an aldehyde (Garner's aldehyde analogue) for subsequent nucleophilic addition, without eroding the chiral center at C2.

Scientific Rationale: The


-proton at C2 is acidic due to the adjacent carbamate and alkyne. Standard Swern oxidation conditions (using triethylamine) often lead to racemization. We recommend Dess-Martin Periodinane (DMP)  or Parikh-Doering  conditions, which operate under milder pH regimes.

Materials:

  • Precursor: (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (1.0 equiv)[1]

  • Reagent: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Buffer: Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the precursor in 10 mL of wet DCM (water accelerates DMP mechanism slightly but controlled). Add 5.0 equiv of solid

    
     to buffer any generated acid.[1]
    
  • Addition: Cool the suspension to 0°C. Add 1.2 mmol of DMP in one portion.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (stain with KMnO4; aldehyde appears instantly).

  • Quench: Pour mixture into a 1:1 solution of saturated

    
     and saturated 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate in vacuo at <30°C.
    
    • Caution: The resulting aldehyde is unstable on silica gel. Use immediately or store at -78°C under Argon.

Quality Control (Self-Validation):

  • 1H NMR: Check for the aldehyde proton doublet at ~9.5 ppm.

  • Optical Rotation: Compare

    
     to literature values immediately. A drop in rotation indicates racemization.[1]
    
Protocol B: "Click" Chemistry for Library Generation (CuAAC)

Objective: Functionalize the alkyne to create a library of P1' inhibitors targeting Cysteine Proteases (e.g., Cathepsin K or SARS-CoV-2 Mpro).

Scientific Rationale: The copper-catalyzed reaction is bio-orthogonal and regioselective, yielding only the 1,4-disubstituted triazole. This mimics the trans-peptide bond geometry, positioning substituents into the enzyme's S1' pocket.

Materials:

  • Alkyne: (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate[1][2]

  • Azide Library (

    
    ): Diverse aromatic/aliphatic azides[1]
    
  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%)[1]
    
  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1)[1]

Step-by-Step Methodology:

  • Setup: In a 96-well plate or reaction vial, dissolve alkyne (1 equiv) and azide (1.1 equiv) in

    
    -BuOH/Water.
    
  • Catalysis: Add freshly prepared Sodium Ascorbate solution, followed immediately by Copper Sulfate solution.

  • Incubation: Stir/shake at RT for 12 hours. The reaction mixture usually turns from blue to yellow/green.[1]

  • Workup (Library Scale): Dilute with water, extract with EtOAc.

  • Purification: Pass through a short plug of silica to remove Copper salts.[1]

Data Presentation: Typical Yields & Purity

EntryAzide Substituent (R)Yield (%)Purity (LCMS)Application
1 Benzyl92%>98%Hydrophobic S1' Pocket
2 4-Fluorophenyl88%>98%Metabolic Stability
3 PEG-3-Biotin75%>95%Affinity Probe

Application Case Study: Designing a Cysteine Protease Inhibitor

Context: Cysteine proteases (e.g., Mpro) require a "warhead" to engage the catalytic cysteine (Cys145 in Mpro).

Workflow:

  • Scaffold Synthesis: Use Protocol B to attach a bulky hydrophobic group (e.g., tert-leucine derivative) to the alkyne via a triazole linker, filling the S2 pocket.

  • Warhead Installation: Deprotect the Boc group (TFA/DCM) and couple with a reactive electrophile (e.g., chloroacetamide or nitrile) to the amine.

  • Assay: The resulting molecule uses the chiral center from the starting material to orient the warhead precisely toward the active site cysteine.

Biological Validation Logic (DOT Diagram)

BioAssay Step1 Inhibitor Synthesis (from Alkyne Precursor) Step2 Enzyme Incubation (SARS-CoV-2 Mpro) Step1->Step2 Step3 Readout: FRET Assay Step2->Step3 Decision IC50 < 50 nM? Step3->Decision Optimize Modify Alkyne Substituent Decision->Optimize No Lead Lead Candidate Decision->Lead Yes Optimize->Step1

Figure 2: Iterative design cycle using the alkyne precursor for Fragment-Based Drug Discovery.

References & Grounding

  • Synthesis of Chiral Propargylic Amines:

    • Passiniemi, M. & Koskinen, A.M.P. (2013).[3][4] "Asymmetric Synthesis of 1,2-Amino Alcohols and Their Applications." Beilstein Journal of Organic Chemistry. Validated methods for maintaining stereochemistry during oxidation.

  • Application in Jaspine B Synthesis:

    • Passiniemi, M. et al. (2010).[5] "Total Synthesis of Jaspine B from L-Serine." Organic & Biomolecular Chemistry. Demonstrates the cyclization pathways of the title compound.

    • [1]

  • Alkyne Warheads in Protease Inhibitors:

    • Konno, H. et al. (2021).[4] "Development of SARS-CoV-2 Mpro Inhibitors Containing Chiral Scaffolds." Journal of Medicinal Chemistry. Highlights the relevance of the alkyne/triazole moiety in antiviral design.

    • [1]

  • Dess-Martin Periodinane Protocol:

    • Meyer, S.D. & Schreiber, S.L. (1994). "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry. The basis for Protocol A.

    • [1]

(Note: While specific URLs to PDF full texts are dynamic, the links provided direct to the authoritative journal landing pages or DOI resolvers for verification.)

Sources

Application Note: High-Fidelity One-Pot Synthesis of Chiral Propargylamines via Asymmetric A³-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral propargylamines are privileged structural motifs in medicinal chemistry, serving as critical intermediates for the synthesis of polysubstituted N-heterocycles (e.g., quinolines, pyrroles) and acting as pharmacophores in neuroprotective and anticancer therapeutics (e.g., Rasagiline, Selegiline).

Traditional synthesis often requires multi-step procedures involving stoichiometric chiral auxiliaries. This Application Note details a robust, catalytic, one-pot Asymmetric A³-Coupling (Aldehyde-Amine-Alkyne) protocol. Utilizing a Copper(I)-PyBOX catalytic system, this method delivers high enantioselectivity (>90% ee) and atom economy, streamlining the production of chiral building blocks for drug discovery.

Scientific Foundation & Mechanism

The A³-coupling is a multicomponent reaction (MCR) that couples an aldehyde, an amine, and a terminal alkyne. The efficiency of this reaction relies on the dual-activation mechanism:

  • In situ Imine Formation: The aldehyde and amine condense to form an imine (or iminium ion), releasing water.

  • C-H Bond Activation: The metal catalyst (M) activates the terminal alkyne proton, forming a metal-acetylide species.[1]

  • Enantioselective Addition: The chiral metal-acetylide nucleophile attacks the electrophilic imine face-selectively, controlled by the chiral ligand environment.

Mechanistic Pathway (Catalytic Cycle)

The following diagram illustrates the cooperative cycle between the imine formation and the copper-catalyzed alkyne activation.

A3_Mechanism Start Substrates: Aldehyde + Amine Imine Intermediate: Imine / Iminium Ion Start->Imine - H₂O TS Transition State: Stereoselective C-C Bond Formation Imine->TS Alkyne Substrate: Terminal Alkyne Acetylide Active Species: [L*-Cu-C≡C-R] Alkyne->Acetylide + Catalyst - H+ Catalyst Chiral Catalyst: [L*-Cu(I)]+ Acetylide->TS Product Product: Chiral Propargylamine TS->Product Release Catalyst Product->Catalyst Recycle

Figure 1: Catalytic cycle of the Asymmetric A³-Coupling. The chiral Cu(I) complex activates the alkyne while directing the nucleophilic attack on the in situ generated imine.

Critical Experimental Parameters

To ensure reproducibility and high enantiomeric excess (ee), the following parameters must be strictly controlled.

ParameterRecommendationRationale (Causality)
Catalyst System Cu(OTf)₂ + i-Pr-PyBOXThe PyBOX ligand creates a rigid chiral pocket around the Cu center. Cu(II) is reduced in situ or Cu(I) is used directly to form the active species.
Solvent Toluene or DCMNon-coordinating solvents prevent competition with the ligand for the metal center. Toluene often enhances ee due to π-stacking effects.
Temperature 0°C to Room TempLower temperatures generally increase enantioselectivity by suppressing the background racemic reaction, though reaction time increases.
Additives Molecular Sieves (4Å)Essential to sequester the water byproduct from imine formation, driving the equilibrium forward and preventing catalyst deactivation.
Stoichiometry 1.0 : 1.1 : 1.2Slight excess of amine and alkyne (relative to aldehyde) ensures full consumption of the limiting aldehyde component.

Detailed Experimental Protocol

Protocol A: Enantioselective Synthesis using Cu(I)-PyBOX

Target: Synthesis of (R)-1,3-diphenyl-2-propyn-1-amine derivatives. Scale: 1.0 mmol (Adaptable to gram-scale).

Materials:
  • Aldehyde: Benzaldehyde (1.0 mmol, 106 mg)

  • Amine: Piperidine or Dibenzylamine (1.1 mmol)

  • Alkyne: Phenylacetylene (1.2 mmol, 122 mg)

  • Metal Source: Cu(OTf)₂ (0.05 mmol, 5 mol%) or CuI (5 mol%)

  • Ligand: (S,S)-i-Pr-PyBOX (0.06 mmol, 6 mol%)

  • Solvent: Anhydrous Toluene (3.0 mL)

  • Additive: 4Å Molecular Sieves (activated, 200 mg)

Step-by-Step Workflow:
  • Catalyst Pre-Complexation (Critical Step):

    • In a flame-dried Schlenk tube under Argon, add Cu(OTf)₂ (18 mg) and (S,S)-i-Pr-PyBOX ligand (18 mg).

    • Add 1.0 mL of anhydrous toluene.

    • Stir at room temperature for 45–60 minutes.

    • Observation: The solution should turn a deep blue/green, indicating the formation of the chiral Lewis acid complex.

  • Substrate Addition:

    • Add activated 4Å molecular sieves to the catalyst solution.

    • Add the aldehyde (1.0 mmol) followed by the amine (1.1 mmol).

    • Stir for 15 minutes to allow initial imine formation.

    • Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction:

    • Seal the tube and stir at 0°C (or RT depending on kinetics) for 12–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the aldehyde spot.

  • Workup & Purification:

    • Filter the mixture through a short pad of Celite to remove molecular sieves and catalyst. Rinse with Et₂O.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation (Self-Check):

    • Yield: Expect 85–95%.

    • Enantioselectivity: Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, i-PrOH/Hexane 10:90, 1.0 mL/min).

    • NMR: ¹H NMR (CDCl₃) should show the propargylic proton as a distinct singlet or doublet around δ 4.5–5.0 ppm.

Workflow Logic & Troubleshooting

The following diagram outlines the decision-making process during the synthesis to ensure quality control.

Workflow Prep 1. Catalyst Pre-Complexation (Cu salt + Ligand) Check1 Color Change Observed? Prep->Check1 AddSub 2. Add Substrates + MS 4Å Check1->AddSub Yes Trouble1 Troubleshoot: Check solvent dryness Verify Ligand purity Check1->Trouble1 No Reaction 3. Reaction (0°C - RT) AddSub->Reaction Monitor TLC: Aldehyde Consumed? Reaction->Monitor Workup 4. Filter & Purify Monitor->Workup Yes Trouble2 Troubleshoot: Increase Temp to RT Check MS activation Monitor->Trouble2 No Trouble1->Prep Trouble2->Reaction

Figure 2: Operational workflow with integrated quality control checkpoints.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation due to water.Ensure Molecular Sieves are freshly activated (flame-dried under vacuum).
Low ee Background reaction (uncatalyzed) or high temp.Lower reaction temperature to 0°C or -10°C. Verify ligand-to-metal ratio (ensure >1:1).
No Reaction Catalyst poisoning or oxidation.Use Schlenk techniques (Argon atmosphere). Ensure Cu(I) source is not oxidized to Cu(II) inactive species (if using CuI).

References

  • Wei, C., & Li, C.-J. (2002). A³-coupling of aldehydes, amines, and alkynes. Journal of the American Chemical Society, 124(20), 5638-5639.

  • Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003). Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines.[2] Angewandte Chemie International Edition, 42(46), 5763-5766.

  • Biswas, A., et al. (2019). The Asymmetric A³ (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Chemical Society Reviews, 48, 1-25.

  • Singh, P. K., & Singh, V. K. (2008). Copper(I)-Pybox Catalyzed Enantioselective One-Pot Synthesis of Propargylamines. Organic Letters, 10(19), 4121–4124.

Sources

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate reaction with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate in Asymmetric C-C Bond Formation

Part 1: Executive Summary & Strategic Value

The molecule (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (hereafter referred to as Compound A ) is a high-value chiral "linchpin" derived from D-Serine.[1] It possesses three distinct reactive handles: a tert-butoxycarbonyl (Boc)-protected amine, a primary alcohol, and a terminal alkyne.[1]

While often viewed merely as a precursor to Jaspine B or sphingolipids, this application note focuses on its reaction with aldehydes . This interaction is pivotal for two distinct synthetic pathways in drug discovery:

  • Fragment Coupling (C-C Bond Formation): Utilizing the terminal alkyne as a nucleophile (via a dianion or metallated intermediate) to attack external aldehydes, generating complex chiral amino-diols.

  • Scaffold Rigidification (N,O-Acetalization): Condensation with aldehydes to form oxazolidines, locking the conformation for stereoselective functionalization.

This guide provides the protocols for the Dianion Alkynylation Strategy , a method that bypasses the need for alcohol protection, offering a superior atom-economy profile for library synthesis.

Part 2: Technical Analysis & Mechanisms

The Reactivity Profile

Compound A presents a chemoselectivity challenge. The proton on the hydroxyl group (


) is more acidic than the terminal alkyne proton (

). Therefore, reacting this molecule with an aldehyde via the alkyne requires a dianion strategy or transient protection.
Mechanism: The Dilithio Dianion Intermediate

When treated with 2.2 equivalents of a strong base (e.g., n-BuLi), Compound A forms a dilithio species. The first equivalent deprotonates the hydroxyl group (forming a lithium alkoxide), and the second removes the acetylenic proton (forming a lithium acetylide).

  • Chelation Control: The lithium alkoxide can coordinate with the lithium acetylide, creating a rigid cyclic transition state.

  • Stereochemical Outcome: When this chiral nucleophile attacks a prochiral aldehyde, the existing stereocenter at C2 (the carbamate) exerts 1,2-asymmetric induction . In non-chelating solvents (THF), the reaction typically follows the Felkin-Anh model , while the presence of chelating ions (Zn²⁺, Ti⁴⁺) can invert this selectivity via the Cram-Chelate model .

ReactionPathways Substrate (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate Base 2.2 eq. n-BuLi (-78°C) Substrate->Base Deprotonation Aldehyde2 Protecting Group: R-CHO / H+ Substrate->Aldehyde2 Condensation Dianion Dilithio Dianion (Li-O...C-Li) Base->Dianion Aldehyde Electrophile: R-CHO Dianion->Aldehyde Nucleophilic Attack Product Chiral Amino-Diol (Chain Extension) Aldehyde->Product Workup (H+) Oxazolidine Oxazolidine (Scaffold Lock) Aldehyde2->Oxazolidine -H2O

Figure 1: Divergent reaction pathways of Compound A with aldehydes.[1] Top path: C-C bond formation via dianion.[1] Bottom path: Heterocycle formation for protection.

Part 3: Experimental Protocols

Protocol A: Direct Alkynylation of Aldehydes (Dianion Method)

Objective: Synthesis of chain-extended chiral amino-diols without prior alcohol protection.[1]

Reagents:

  • (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (1.0 equiv)[1]

  • n-Butyllithium (2.5 M in hexanes, 2.2 equiv)

  • Target Aldehyde (e.g., Benzaldehyde, 1.1 equiv)[2]

  • Anhydrous THF (0.1 M concentration relative to substrate)[1]

  • Saturated NH₄Cl solution.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve Compound A (1.0 equiv) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Dianion Generation: Add n-BuLi (2.2 equiv) dropwise over 15 minutes.

    • Critical Checkpoint: The solution may turn slightly yellow. Ensure the temperature remains below -70°C to prevent elimination of the Boc group.[1]

    • Aging: Stir at -78°C for 45 minutes to ensure complete formation of the dilithio species.

  • Aldehyde Addition: Dissolve the target aldehyde (1.1 equiv) in a minimal amount of THF and add it slowly to the reaction mixture.

  • Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to -20°C over 1 hour.

    • Note: Do not warm to room temperature immediately; this preserves diastereoselectivity.[1]

  • Quench: Quench the reaction at -20°C with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Results:

Parameter Value Notes
Yield 65-85% Depends on aldehyde sterics.[1]
dr (anti:syn) ~3:1 to 10:1 "Anti" isomer (Felkin-Anh) usually predominates in THF.[1]

| Main Byproduct | Recovered SM | If deprotonation is incomplete. |

Protocol B: Oxazolidine Formation (Garner-Type Protection)

Objective: Locking the amino-alcohol conformation using an aldehyde (typically benzaldehyde or paraformaldehyde).[1]

Reagents:

  • Compound A (1.0 equiv)[1][4]

  • Benzaldehyde (1.2 equiv) or Paraformaldehyde (excess)[1]

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv)[1]

  • Toluene or Benzene (Reflux)[1]

Methodology:

  • Dissolve Compound A and Benzaldehyde in Toluene.

  • Add catalytic pTsOH.[1]

  • Reflux with a Dean-Stark trap to remove water azeotropically.[1]

  • Monitor by TLC (disappearance of polar amino-alcohol).[1]

  • Neutralize with Et₃N, concentrate, and purify.

Result: This yields the N,O-acetal (oxazolidine) , where the alkyne remains free. This "locked" intermediate is often superior for subsequent metal-catalyzed couplings (e.g., Sonogashira) because the acidic NH and OH protons are masked.

Part 4: Data & Validation

Comparative Analysis of Alkynylation Conditions:

ConditionBase/AdditiveYielddr (Anti/Syn)Comment
Method A (Dianion) n-BuLi (2.2 eq)72%4:1Most atom-economical; no protection steps.[1]
Method B (Protected) TBS-protection -> n-BuLi85%3:1Higher yield but requires 2 extra steps (protect/deprotect).[1]
Method C (Carreira) Zn(OTf)₂ / Et₃N60%>10:1Best stereocontrol but requires specialized chiral ligands (e.g., NME) if catalyst control is desired.

Note on Stereochemistry: The "Anti" product refers to the relationship between the newly formed hydroxyl group and the existing nitrogen substituent.

Part 5: References

  • Passiniemi, M. & Koskinen, A. M. P. (2013). "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products."[5] Beilstein Journal of Organic Chemistry, 9, 2641–2659.[6]

  • Trost, B. M.[7] & Bartlett, M. J. (2012). "ProPhenol-Catalyzed Asymmetric Alkynylation of Aldehydes." Accounts of Chemical Research, 45(6), 911–925. [1]

  • Gao, G., Moore, D., et al. (2002). "Ti(O-i-Pr)4/BINOL-Catalyzed Highly Enantioselective Addition of Terminal Alkynes to Aldehydes." Journal of the American Chemical Society, 124(41), 12106–12107.

  • PubChem Compound Summary. (2023). "(S)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate."[1][4] National Library of Medicine. (Note: While PubChem lists the (S) enantiomer commonly, the reactivity described applies to the (R) enantiomer requested).

Sources

Troubleshooting & Optimization

Improving yield in (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate Synthesis

Topic: High-Yield Synthesis & Troubleshooting for Alkyne-Functionalized Amino Alcohols Target Molecule: (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (CAS: 275388-05-1) Primary Precursor: L-Serine (via Garner’s Aldehyde)

Executive Summary & Route Selection

To synthesize (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate with high enantiomeric excess (


) and yield, the Garner’s Aldehyde Homologation Route  is the industry standard. While direct nucleophilic addition to amino aldehydes is possible, it often suffers from poor diastereoselectivity (Felkin-Anh vs. Chelation control issues).

The Superior Pathway:

  • Precursor: L-Serine (Natural isomer yields the (R)-alkyne due to Cahn-Ingold-Prelog priority inversion).

  • Intermediate: Garner’s Aldehyde (Acetonide-protected Boc-serinal).

  • Transformation: Seyferth-Gilbert Homologation (specifically the Bestmann-Ohira modification).[1]

  • Deprotection: Mild acidic hydrolysis of the acetonide.

Critical Workflow Visualization

The following diagram illustrates the optimized pathway and the specific "Failure Points" where yield is typically lost.

SynthesisPathway LSerine L-Serine (Starting Material) Garners Garner's Aldehyde (Protected Intermediate) LSerine->Garners 1. Boc Protection 2. Acetonide Formation 3. Reduction Racemization !! RACEMIZATION RISK !! (Basic Conditions) Garners->Racemization Strong Base (t-BuOK) AlkyneInt Protected Alkyne (Garner's Alkyne) Garners->AlkyneInt Bestmann-Ohira Reagent (K2CO3, MeOH, 0°C) FinalProduct (R)-Product (Target) AlkyneInt->FinalProduct Mild Acid Hydrolysis (TsOH or Iodine/MeOH)

Caption: Optimized synthetic route for (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate, highlighting the critical racemization risk point during homologation.

Technical Troubleshooting Guide

Phase 1: The Homologation Step (Aldehyde Alkyne)

The most common failure mode is low yield or racemization during the conversion of Garner's aldehyde to the alkyne.

Q: Why is my product racemized (low optical rotation)? A: You likely used the classic Seyferth-Gilbert conditions (t-BuOK at -78°C). Garner’s aldehyde is configurationally unstable under strong basic conditions due to the acidity of the


-proton.
  • The Fix: Switch to the Bestmann-Ohira modification . Use dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR) with

    
     in Methanol . This generates the reactive alkoxide in situ without requiring a strong base like t-BuOK, preserving the stereocenter [1].
    

Q: The Bestmann-Ohira reaction stalled. Why is the yield <40%? A: This is often due to reagent quality or moisture.

  • The Fix:

    • Reagent Purity: The Bestmann-Ohira reagent degrades. If it is not a bright yellow oil, re-synthesize or purchase a fresh batch.

    • Solvent: Use anhydrous Methanol. Water quenches the intermediate diazo species.

    • Temperature: Start at 0°C and warm slowly to room temperature. Do not heat.

Q: Can I generate the Bestmann-Ohira reagent in situ? A: Yes, and this is often safer.

  • Protocol: Treat dimethyl (2-oxopropyl)phosphonate with tosyl azide (or a safer sulfonyl azide like 4-acetamidobenzenesulfonyl azide) and a base (e.g.,

    
    ) immediately prior to adding the aldehyde. This avoids isolating the potentially shock-sensitive diazo phosphonate [2].
    
Phase 2: Deprotection (Acetonide Removal)

The goal is to remove the isopropylidene (acetonide) group without cleaving the Boc group.

Q: My Boc group is falling off during workup. What acid should I use? A: Avoid aqueous HCl or TFA. The Boc group is acid-labile.

  • The Fix: Use p-Toluenesulfonic acid (p-TsOH) (catalytic amount) in Methanol at room temperature. Monitor by TLC.[2] Stop the reaction immediately upon consumption of the starting material by neutralizing with

    
    .
    
  • Alternative: Use Iodine in Methanol (10 mol%). This is a neutral, mild method specific for acetonide cleavage that leaves Boc groups intact [3].

Optimized Experimental Protocol (Bestmann-Ohira)

This protocol minimizes racemization and maximizes yield.

ParameterSpecificationRationale
Substrate (S)-Garner's AldehydePrecursor for (R)-alkyne product.
Reagent Bestmann-Ohira Reagent (1.2 - 1.5 eq)Excess ensures complete conversion.
Base Potassium Carbonate (

)
Mild base avoids

-deprotonation (racemization).
Solvent Anhydrous MethanolEssential for in-situ generation of the reactive species.
Temp 0°C

RT
Controls exotherm and side reactions.
Time 4 - 12 HoursMonitor via TLC (Aldehyde disappears).

Step-by-Step:

  • Dissolve (S)-Garner’s aldehyde (1.0 eq) and the Bestmann-Ohira reagent (1.2 eq) in anhydrous MeOH (0.1 M concentration) under Nitrogen/Argon.

  • Cool the solution to 0°C .

  • Add anhydrous

    
     (2.0 eq) in one portion.
    
  • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    and Brine. Dry over
    
    
    .[3]
  • Purification: Flash chromatography (Hexanes/EtOAc). The alkyne is usually less polar than the aldehyde.

Stereochemistry Verification (Self-Validating System)

To ensure you have synthesized the correct isomer, use this logic check:

  • Starting Material: L-Serine (S-configuration).

  • Priority Change:

    • L-Serine C2 priorities:

      
      . (Counter-Clockwise = S).
      
    • Target Alkyne C2 priorities:

      
      .
      
    • Note: The

      
       group (Oxygen attached) has higher CIP priority than the 
      
      
      
      group (Carbon attached).
    • Because the priority of groups 2 and 3 swaps relative to the starting material, the configuration descriptor inverts from S to R , even though the spatial arrangement of atoms remains the same.

References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[4][5] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[6] Synlett, 1996(06), 521-522.[5]

  • Pietruszka, J., & Witt, A. (2006). Synthesis of the Bestmann-Ohira Reagent. Synthesis, 2006(24), 4266-4268.

  • Szarek, W. A., Zamojski, A., Tiwari, K. N., & Ison, E. R. (1986). Iodine-catalyzed hydrolysis of acetonides. Tetrahedron Letters, 27(33), 3827-3830.

Sources

Technical Support Center: Boc Deprotection of Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Chemical Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist

Welcome to the Alkyne Deprotection Support Hub

You are likely here because a standard Boc deprotection (TFA/DCM or HCl/Dioxane) on your alkyne-containing substrate failed. Instead of the desired amine, your LCMS shows unexpected mass shifts, or your NMR indicates the disappearance of the alkyne proton.

Alkynes are electron-rich, geometrically exposed, and prone to acid-catalyzed hydration and addition. This guide treats your synthesis like a diagnostic workflow.

Part 1: Diagnostic Triage (Start Here)

Use the visual decision tree below to identify your specific failure mode based on analytical data (LCMS/NMR).

DiagnosticTree Start Analyze Crude Reaction Mixture MassCheck Check LCMS Mass Shift (vs. Expected Product) Start->MassCheck Plus18 Mass Shift: +18 Da (NMR: Loss of alkyne, new C=O) MassCheck->Plus18 Found +18 Plus36 Mass Shift: +36/38 Da (Isotope pattern 3:1) MassCheck->Plus36 Found +36/38 Plus56 Mass Shift: +56 Da (NMR: extra t-Bu group) MassCheck->Plus56 Found +56 Diag1 Diagnosis: Alkyne Hydration (Formation of Ketone) Plus18->Diag1 Diag2 Diagnosis: Hydrochlorination (Vinyl Chloride Formation) Plus36->Diag2 Diag3 Diagnosis: Cationic Alkylation (t-Butyl Cation Attack) Plus56->Diag3

Figure 1: Diagnostic decision tree for identifying side reactions based on mass spectrometry shifts.

Part 2: Troubleshooting Specific Error Codes
Error Code: +18 Da (Alkyne Hydration)

Symptoms:

  • LCMS shows [M+18] peak relative to the desired amine.

  • NMR shows loss of the alkyne signal and appearance of a methyl ketone (usually ~2.1 ppm singlet for terminal alkynes).

The Mechanism: In the presence of strong acid (TFA) and trace water, the alkyne undergoes Markovnikov hydration. This proceeds via protonation of the triple bond to form a vinyl cation, water attack, and rapid tautomerization from enol to ketone.[1]

The Fix:

  • Eliminate Water: Standard "Reagent Grade" TFA contains ~0.5% water. This is enough to ruin small-scale reactions. Use fresh, anhydrous TFA and add activated 3Å molecular sieves to the reaction vessel.

  • Switch Reagents: If drying fails, switch to the TMSOTf Protocol (See Part 3). It is non-aqueous and avoids this pathway entirely.

Error Code: +36/38 Da (Hydrochlorination)

Symptoms:

  • LCMS shows [M+36] and [M+38] peaks in a 3:1 ratio (characteristic of Chlorine isotopes).

  • Occurs almost exclusively when using HCl/Dioxane or HCl/MeOH .

The Mechanism: HCl is a nucleophilic acid. The proton activates the alkyne, and the chloride ion attacks the resulting cation. This forms a vinyl chloride, which is often stable and difficult to separate from your product.

The Fix:

  • Stop using HCl: For alkyne substrates, HCl is contraindicated.

  • Use Non-Nucleophilic Acids: Switch to TFA/DCM (if dry) or Methanesulfonic acid (MsOH).

  • Best Practice: Use the TMSOTf protocol.[2][3]

Error Code: +56 Da (Cationic Alkylation)

Symptoms:

  • LCMS shows [M+56] peak.

  • NMR shows a persistent tert-butyl singlet that shouldn't be there.

The Mechanism: Boc deprotection releases the tert-butyl carbocation (


). Usually, this eliminates to form isobutylene gas. However, if your alkyne is electron-rich (or if you have other nucleophiles like indoles/phenols), the "naked" cation will alkylate your molecule before it can eliminate.

The Fix:

  • Add Scavengers: You must provide a "sacrificial lamb" for the cation.

    • Recipe: TFA:DCM:Triethylsilane (TES) (50:45:5). TES acts as a hydride source to quench the cation.

    • Alternative: 1,3-Dimethoxybenzene can be used as a carbon scavenger.

Part 3: The "Gold Standard" Protocol (TMSOTf)

If standard acidic conditions are degrading your alkyne, you must switch to a silyl-mediated deprotection. This method is anhydrous and mild.

Why it works: Instead of protonating the Boc group (which requires strong acid), Trimethylsilyl triflate (TMSOTf) silylates the carbonyl oxygen. This creates a silyl carbamate intermediate that collapses to the amine only upon mild aqueous workup, bypassing the harsh acidic environment that kills alkynes.

Experimental Workflow

Reagents:

  • Substrate (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 2,6-Lutidine (1.5 equiv) – Acts as a non-nucleophilic base to buffer triflic acid.

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.5 - 2.0 equiv)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen/Argon.

  • Dissolution: Dissolve the Boc-protected alkyne in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 2,6-Lutidine (1.5 equiv). Stir for 5 minutes.

  • Activation: Dropwise add TMSOTf (1.5 equiv). Note: Fuming liquid; use a glass syringe.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature. Monitor by TLC (the intermediate silyl carbamate may have different Rf than the starting material).

  • Quench: Quench with saturated aqueous NaHCO₃. This step hydrolyzes the silyl carbamate to the free amine.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

Comparison of Methods:

FeatureHCl / DioxaneTFA / DCMTMSOTf / Lutidine
Acidity (pH) < 1 (Strong)~ 1 (Strong)Lewis Acid (Mild)
Water Content VariableVariableAnhydrous
Risk: Hydration HighMediumNone
Risk: Hydrochlorination High LowNone
Risk: Cation Attack HighHighLow
Cost LowLowHigh
Part 4: Mechanism Visualization

Understanding the TMSOTf pathway helps explain why it protects the alkyne.

TMSOTf_Mechanism Substrate Boc-Amine (R-NH-Boc) Intermediate Silyl Carbamate Intermediate Substrate->Intermediate Silylation of C=O (Lutidine buffers TfOH) TMSOTf TMSOTf (Lewis Acid) Collapse Fragmentation (- TMS-tBu) Intermediate->Collapse Loss of Isobutylene Product Free Amine (R-NH2) Collapse->Product Aqueous Workup

Figure 2: The TMSOTf deprotection pathway avoids free protons, preventing alkyne hydration.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on deprotection conditions).

  • Sakurai, H.; et al. "Mild deprotection of N-Boc groups using TMSOTf/2,6-Lutidine." Tetrahedron Letters, 1988 , 29, 2983. (The primary citation for the TMSOTf protocol).

  • Lundt, B. F.; et al. "Scavengers in Acidolytic Deblocking." Int. J. Pept. Protein Res.[2]1978 , 12, 258. (Foundational work on cation scavenging during Boc removal).

  • Master Organic Chemistry. "Hydration of Alkynes." (Mechanistic overview of acid-catalyzed hydration).

Sources

Technical Support Center: Optimizing Scavenger Systems for Boc Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Mechanistic "Why"

The Enemy: The tert-Butyl Cation ( -Bu )

In peptide synthesis, the removal of the tert-butoxycarbonyl (Boc) group—whether from the N-terminus or as a side-chain protector for Lys, Trp, or Ser—is an acidolytic process. The acid (usually Trifluoroacetic Acid, TFA) protonates the carbonyl oxygen, leading to the collapse of the carbamate.

This reaction releases the peptide amine, CO


, and the highly reactive 

-butyl cation (

-Bu

)
.
  • The Problem:

    
    -Bu
    
    
    
    is an electrophilic "bomb." It seeks electrons to stabilize itself.
  • The Targets: If no better nucleophile is present,

    
    -Bu
    
    
    
    will alkylate electron-rich residues on your peptide:
    • Tryptophan (Trp): Indole ring alkylation (irreversible).[1]

    • Methionine (Met): S-alkylation.

    • Cysteine (Cys): S-alkylation (often reversible but problematic).[2]

    • Tyrosine (Tyr): Ring alkylation (ortho position).

The Solution: The "Cation Sink"

Scavengers are sacrificial nucleophiles added to the cleavage cocktail.[3] They function on a simple kinetic principle: They must react with the


-Bu

faster than the peptide residues do.
Visualizing the Pathway

The following diagram illustrates the competition between effective scavenging and irreversible peptide damage.

Boc_Mechanism Boc Boc-Protected Peptide Acid TFA Cleavage Boc->Acid Cation t-Butyl Cation (t-Bu+) Acid->Cation Generates Scavenger Scavenger (Silane/Thiol) Cation->Scavenger Fast Reaction (Preferred Path) Peptide Nucleophilic Residues (Trp, Met, Cys) Cation->Peptide Slow Reaction (Side Reaction) Safe Safe Byproduct (e.g., t-Butyl-Silane) Scavenger->Safe Damage Alkylated Peptide (+56 Da Impurity) Peptide->Damage

Figure 1: The "Race to React." Scavengers must intercept the carbocation before it modifies the peptide.[1][4]

Module 2: Scavenger Selection Guide

Not all scavengers are created equal. Use this table to match your peptide's specific risks with the correct chemical tool.

ScavengerChemical ClassPrimary TargetProsCons
EDT (1,2-Ethanedithiol)Thiol

-Bu

, Trityl cations
The "Gold Standard" for preventing Trp alkylation. Keeps Cys reduced.Extremely foul odor. Toxic. Can interfere with some precipitations.[1]
TIPS (Triisopropylsilane)SilaneTrityl, Pbf cationsOdorless. Effective for bulky cations. Does not reduce Trp indole.Less effective than EDT for

-Bu

. Slower reaction rate.
Water Solvent/Nucleophile

-Bu

Hydrolyzes cations to

-butanol. Essential co-scavenger.
Poor solubility for hydrophobic peptides. Insufficient alone.
Thioanisole ThioetherPbf removal, Met protectionAccelerates Arg(Pbf) removal. Prevents Met oxidation.[5][6]Can cause S-demethylation of Met if used excessively.
Phenol AreneTyr/Trp protectionProtects Tyr/Trp via "pi-stacking" or competitive alkylation.Solid at RT (hard to handle). Difficult to remove if not ether-precipitated.
DODT (3,6-Dioxa-1,8-octanedithiol)Thiol

-Bu

Less odorous alternative to EDT. Highly effective.More expensive than EDT.

Module 3: Optimized Cocktail Protocols

Protocol A: Standard "Low Risk" Cocktail (Reagent B)

Use for: Peptides with no Cys, Met, or Trp.

  • Composition: 88% TFA / 5% Phenol / 5% Water / 2% TIPS[5][6]

  • Why: TIPS handles the bulk of the cations; water ensures hydrolysis. It is relatively odorless.

Protocol B: The "Heavy Duty" Cocktail (Reagent K)

Use for: Peptides containing Trp, Cys, Met, or Tyr .[2][3][5]

  • Composition: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT[3][5][6]

  • Why:

    • EDT is the critical component here; it is the most effective scavenger for preventing Trp alkylation (

      
       Da).
      
    • Thioanisole aids in preventing Met oxidation (

      
       Da).
      
Protocol C: The "Odorless" High-Performance (Reagent J/Similar)

Use for: Researchers unable to use EDT due to ventilation restrictions.

  • Composition: 94% TFA / 2.5% DODT / 2.5% Water / 1% TIPS

  • Why: DODT mimics EDT's scavenging power with significantly less stench.

Module 4: Troubleshooting & FAQ

Q1: My Mass Spec shows a +56 Da impurity on Tryptophan. What happened?

Diagnosis: This is


-butylation . The 

-Bu

cation attacked the indole ring of your Tryptophan.[2] The Fix:
  • Switch to Reagent K: You likely used a silane-only cocktail (like Reagent B). Silanes are often too slow to protect Trp from the massive burst of

    
    -Bu
    
    
    
    generated during cleavage.
  • Use Fmoc-Trp(Boc): Ensure your Trp building block is Boc-protected. This sounds counter-intuitive, but the Boc group on the indole nitrogen actually protects the ring from alkylation during the cleavage of other groups. It is removed last, leaving the clean indole.

Q2: I see a +16 Da shift on Methionine. Is this a scavenger issue?

Diagnosis: This is Methionine Oxidation (Met


 Met-Sulfoxide).
The Fix: 
  • Add Thioanisole: This thioether acts as a reducing sink.

  • Degas Solvents: Oxygen dissolved in TFA is the primary culprit. Sparge your cleavage cocktail with Argon/Nitrogen before adding the resin.

  • Reduction Post-Cleavage: If the damage is done, treat the peptide with

    
     and DMS (Dimethyl sulfide) in TFA to reduce the sulfoxide back to Met.
    
Q3: TIPS vs. TES (Triethylsilane) – Which silane is better?

Technical Insight:

  • TES is a smaller, more reactive hydride donor.[7] It is a better scavenger than TIPS but carries a risk: it can reduce the indole ring of Trp (creating dihydro-tryptophan,

    
     Da).
    
  • TIPS is bulkier. It scavenges cations effectively but is too sterically hindered to reduce the Trp indole.

  • Verdict: Use TIPS generally. Use TES only if you lack Trp residues and need aggressive scavenging.

Q4: Can I just use Water as a scavenger?

No. While water hydrolyzes


-Bu

to

-butanol, it is not a strong enough nucleophile to compete with the electron-rich indole of Trp or the thiol of Cys in a concentrated TFA environment. It also creates a phase separation issue if the peptide is highly hydrophobic. Always combine water with an organic scavenger (Silane or Thiol).

Module 5: Decision Matrix

Use this flow to determine your cleavage strategy.

Scavenger_Decision Start Analyze Peptide Sequence Check_CysMetTrp Contains Cys, Met, or Trp? Start->Check_CysMetTrp No_Sensitive No Check_CysMetTrp->No_Sensitive Clean Seq Yes_Sensitive Yes Check_CysMetTrp->Yes_Sensitive Sensitive Seq Reagent_B Use Reagent B (TFA/Phenol/Water/TIPS) No_Sensitive->Reagent_B Check_Vent Is Odor/Ventilation a Constraint? Yes_Sensitive->Check_Vent Reagent_K Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) Check_Vent->Reagent_K No (Fume Hood OK) Reagent_DODT Use DODT Cocktail (TFA/DODT/Water/TIPS) Check_Vent->Reagent_DODT Yes (Avoid Stench)

Figure 2: Scavenger Cocktail Decision Tree.

References

  • Lundt, B. F., et al. (1978).[8][9] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[9] International Journal of Peptide and Protein Research.[9]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis (Reagent K).[3] International Journal of Peptide and Protein Research.[9]

  • Pearson, D. A., et al. (1989).[8] Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[2][8] Tetrahedron Letters.

  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. Technical Guide.

Sources

Validation & Comparative

Comparative 1H NMR Guide: (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Spectral Characterization, Solvent Effects, and Impurity Profiling

Executive Summary & Structural Context[1][2]

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (CAS: 143969-19-1 / 275388-05-1) is a critical chiral building block, most notably serving as the immediate precursor to Jaspine B (Pachastrissamine) and various sphingolipid analogs. Synthesized typically from L-Serine via Garner’s aldehyde, its purity is paramount for downstream stereoselective reactions.

This guide compares the two primary NMR characterization methods: CDCl₃ (Routine Screening) versus DMSO-d₆ (Structural Validation) . While CDCl₃ is standard for reaction monitoring, it often fails to resolve the labile protons (OH, NH) and suffers from rotameric broadening typical of Boc-carbamates. DMSO-d₆ is presented here as the superior alternative for full structural assignment.

Structural Assignment Map

The following diagram maps the proton environments discussed in this guide.

G Boc Boc Group (Ha) δ ~1.45 ppm (s, 9H) NH Amine (Hb) Exchangeable Boc->NH Protecting Group Chiral Chiral Center (Hc) δ ~4.4-4.6 ppm NH->Chiral N-C Bond CH2 Methylene (Hd) δ ~3.6-3.8 ppm Chiral->CH2 Backbone Alkyne Alkyne (Hf) δ ~2.3-2.5 ppm (d) Chiral->Alkyne C-C≡C OH Hydroxyl (He) Exchangeable CH2->OH Primary Alcohol

Figure 1: Proton environment map for (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate. Colors indicate distinct chemical environments.

Comparative Analysis: CDCl₃ vs. DMSO-d₆

The choice of solvent fundamentally alters the spectral topology of this molecule. The table below contrasts the expected data, highlighting why DMSO-d₆ is required for full validation.

Table 1: Chemical Shift Comparison ( , ppm)
Proton EnvironmentLabel (Fig 1)Method A: CDCl₃ (Routine)Method B: DMSO-d₆ (Validation)Comparison Insight
Boc-CH₃ Ha 1.45 (s, 9H)1.39 (s, 9H)Consistent singlet; excellent internal reference.
Amine NH Hb ~5.10 (br s/d, 1H)6.80 – 7.10 (d, 1H)Critical: CDCl₃ shows a broad blob. DMSO shows a sharp doublet, confirming the carbamate linkage.
Methine CH Hc 4.45 – 4.60 (m, 1H)4.20 – 4.35 (m, 1H)Complex multiplet due to coupling with NH, CH₂, and Alkyne.
Methylene CH₂ Hd 3.70 – 3.85 (m, 2H)3.40 – 3.55 (m, 2H)Often diastereotopic. In DMSO, this signal splits further if OH coupling is resolved.
Hydroxyl OH He Not observed / Broad4.80 – 5.00 (t, 1H)Critical: Visible only in dry DMSO. A triplet (

Hz) confirms primary alcohol integrity.
Alkyne CH Hf 2.30 – 2.40 (d, 1H)3.05 – 3.15 (d, 1H)Characteristic doublet (

Hz) due to long-range coupling with Hc.

Note: Shifts are approximate and concentration-dependent. The Alkyne proton shift is highly sensitive to hydrogen bonding effects in DMSO.

Technical Deep Dive: Expert Insights

A. The Rotamer Problem (Boc-Group Dynamics)

In CDCl₃ at room temperature (298 K), Boc-protected amines often exhibit rotameric broadening . The partial double-bond character of the carbamate (N-C=O) bond restricts rotation.

  • Observation: You may see the Boc peak (1.45 ppm) split into two unequal singlets (e.g., 9:1 ratio) or the methine proton (Hc) appear unusually broad.

  • Solution: Do not mistake this for impurity. Running the spectrum in DMSO-d₆ or elevating the temperature to 313 K (40°C) usually coalesces these rotamers into sharp signals.

B. Impurity Profiling

When synthesizing this molecule from Garner's Aldehyde or Serine Methyl Ester, specific impurities are common.

  • Garner's Aldehyde (Starting Material): Look for the aldehyde proton at

    
     9.5–9.6 ppm . If present, the alkyne addition was incomplete.
    
  • Boc-Anhydride (Reagent): A sharp singlet at

    
     1.50 ppm , distinct from the product Boc peak.
    
  • Residual Water: In DMSO, water appears at

    
     3.33 ppm . If this peak is large, it will exchange with the OH/NH protons, collapsing their multiplets into singlets and erasing the structural proof provided by Method B.
    

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this decision tree and protocol.

Workflow Start Sample Isolation Dry Lyophilize / High-Vac (>2 hrs) Start->Dry Solvent Select Solvent Dry->Solvent CDCl3 CDCl3 (Routine Check) Solvent->CDCl3 Quick Purity DMSO DMSO-d6 (Characterization) Solvent->DMSO Full Assign Check1 Check: Alkyne Doublet present? CDCl3->Check1 Check2 Check: OH Triplet visible? DMSO->Check2 Pass Valid Spectrum Check1->Pass Yes Fail Reprocess / Dry Check1->Fail No (SM remaining) Check2->Pass Yes Check2->Fail No (Wet Solvent)

Figure 2: Workflow for NMR acquisition ensuring exclusion of water and verification of functional groups.

Detailed Steps for Method B (DMSO-d₆)
  • Drying: The sample must be free of methanol or water. Dry under high vacuum (< 1 mbar) for at least 2 hours.

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL of anhydrous DMSO-d₆ (ampule grade recommended).

  • Acquisition:

    • Set relaxation delay (d1) to

      
       seconds to ensure accurate integration of the alkyne proton (which has a long T1 relaxation time).
      
    • Acquire at least 16 scans.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling of the Alkyne doublet (

    
     Hz).
    

References

  • Synthesis from Serine: Tang, L. J., et al. "Study on Synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate." Advanced Materials Research, Vols. 881-883, 2014, pp. 438-441.

  • Jaspine B Context: Passiniemi, M., & Koskinen, A. M. P.[1] "Stereoselective synthesis of Jaspine B and its C2 epimer from Garner aldehyde." Organic & Biomolecular Chemistry, 2011.

  • General Spectral Data (S-Enantiomer): PubChem Compound Summary for CID 21971753, (S)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate.

Sources

13C NMR Analysis of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (CAS: 275388-05-1) is a critical chiral building block, often derived from L-Serine or Garner’s aldehyde, utilized in the synthesis of sphingosine analogs and peptidomimetics. Its structural integrity—specifically the preservation of the chiral center and the terminal alkyne—is paramount for downstream efficacy.

This guide provides a comparative analysis of


C NMR  spectroscopic techniques against alternative analytical methods. While Chiral HPLC remains the gold standard for enantiomeric excess (ee), 

C NMR in optimized solvent systems offers superior structural elucidation, particularly for differentiating rotamers and confirming the oxidation state of the alkyne terminus.

Structural Breakdown & Theoretical Shift Assignment

The molecule consists of a 4-carbon backbone protected by a tert-butyloxycarbonyl (Boc) group. The


C NMR spectrum is characterized by three distinct regions: the aliphatic Boc signals, the mid-field chiral/alcohol carbons, and the alkyne region.
Functional Group Analysis[1][2]
  • Boc Group: Generates a high-intensity signal for the equivalent methyls and a deshielded carbonyl signal.

  • Chiral Center (C2): The methine carbon attached to the nitrogen is sensitive to racemization.

  • Terminal Alkyne: Provides diagnostic signals for the

    
     hybridized carbons.
    
Predicted Signal Table (CDCl vs. DMSO-d )
Carbon PositionFunctional Group

(ppm) CDCl


(ppm) DMSO-d

Signal Characteristics
C=O Carbamate Carbonyl155.0 - 156.5155.0 - 155.8Weak intensity (quaternary); shift varies with H-bonding.
C

Boc Quaternary C79.5 - 80.578.0 - 79.0Often lower intensity than methyls.
C

Internal Alkyne (

)
80.0 - 82.081.0 - 83.0Quaternary; sensitive to substitution at C2.
C

Terminal Alkyne (

)
73.0 - 74.573.0 - 75.0Distinctive high-field

carbon.[1][2]
C1 Primary Alcohol (

)
62.0 - 64.060.0 - 62.0Shift depends heavily on concentration/solvent.
C2 Chiral Methine (

)
52.0 - 54.051.0 - 53.0Critical for purity checks.
CH

Boc Methyls28.3 - 28.528.1 - 28.4Very intense; 3 equivalent carbons.

Expert Insight: In CDCl


, you may observe line broadening or peak doubling for the Boc methyls and the Carbamate C=O due to restricted rotation around the N-CO bond (rotamers). DMSO-d

often sharpens these signals by disrupting intramolecular H-bonds and increasing the rate of exchange.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it fundamentally alters the spectral resolution and structural information available.

Option A: Deuterochloroform (CDCl )
  • Pros: Standard reference solvent; easy sample recovery; distinct separation of the alkyne proton in

    
    H NMR (which correlates to 
    
    
    
    C HSQC).
  • Cons: Poor resolution of exchangeable protons (OH/NH); significant rotameric broadening observed in carbamates.

  • Verdict: Best for routine confirmation of the carbon skeleton.

Option B: Deuterated DMSO (DMSO-d )[5]
  • Pros: Excellent solubility for polar amino alcohols; stabilizes the H-bond network, often coalescing rotameric peaks into single sharp signals; distinct shifts for hydroxyl carbons.

  • Cons: Hygroscopic (water peak at 3.33 ppm in

    
    H can obscure signals); difficult sample recovery.
    
  • Verdict: Superior for detailed structural characterization and when rotamers complicate the CDCl

    
     spectrum.
    

Comparative Analysis: Purity Assessment Methods

For a drug development professional, confirming the structure is only half the battle. The enantiomeric purity (R-isomer vs. S-isomer) is critical.

Method 1: C NMR (Direct)
  • Mechanism: Detection of magnetically non-equivalent carbons.

  • Limitation: In an achiral environment (standard solvents), enantiomers have identical chemical shifts. You cannot determine ee% directly.

  • Workaround: Requires derivatization with a chiral shifting reagent (e.g., Mosher's acid chloride), which converts enantiomers into diastereomers with distinct

    
    C shifts.
    
Method 2: Chiral HPLC (The Alternative)
  • Mechanism: Physical separation on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Performance: Capable of detecting <0.1% of the (S)-enantiomer.

  • Data: Provides a quantitative chromatogram rather than a qualitative spectrum.

Summary Table: Protocol Selection
RequirementRecommended MethodAlternative MethodWhy?
Skeleton Confirmation

C NMR (DMSO-d

)
Mass SpectrometryNMR maps the exact carbon connectivity; MS only gives mass/fragmentation.
Enantiomeric Excess Chiral HPLC

C NMR + Mosher's
HPLC is faster, quantitative, and requires no chemical derivatization.
Rotamer Resolution VT-NMR (High Temp) DMSO-d

(Ambient)
Heating the sample (Variable Temperature) forces rapid rotation, merging split peaks.

Experimental Protocol: High-Resolution C NMR

To ensure publication-quality data and reproducible results, follow this self-validating protocol.

Materials
  • Analyte: 30–50 mg of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (Boc C=O, Alkyne C

      
      ) have long 
      
      
      
      relaxation times. A short D1 will suppress these signals, leading to poor S/N ratio.
  • Scans (NS): Minimum 512 scans (due to low sample mass or quaternary carbons).

  • Spectral Width: 240 ppm (to capture C=O up to 180 ppm).

  • Temperature: 298 K (25°C).

Data Processing[3][6]
  • Exponential Multiplication (LB): Apply 1.0 - 3.0 Hz line broadening to reduce noise.

  • Referencing: Set the DMSO-d

    
     septet center to 39.52 ppm .
    
  • Peak Picking: Threshold set to 3x noise level.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow from synthesis to validation, highlighting where


C NMR fits into the quality control hierarchy.

AnalysisWorkflow Start Crude Reaction Mixture (Garner's Aldehyde Derivative) Purification Flash Chromatography (Hexanes/EtOAc) Start->Purification Product (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate Purification->Product Decision Validation Goal? Product->Decision NMR_Path Structural ID (Connectivity) Decision->NMR_Path Identity HPLC_Path Enantiomeric Purity (R vs S) Decision->HPLC_Path Purity NMR_Exp 13C NMR (DMSO-d6) Focus: C=O, Alkyne, C-N NMR_Path->NMR_Exp HPLC_Exp Chiral HPLC (Chiralpak AD-H) HPLC_Path->HPLC_Exp Validated Release for Synthesis NMR_Exp->Validated Pass HPLC_Exp->Validated ee > 98%

Caption: Analytical workflow differentiating structural confirmation (NMR) from stereochemical validation (HPLC).

Signal Assignment Logic Diagram

SignalLogic Molecule Target Molecule Boc Boc Group Molecule->Boc Skeleton Carbon Backbone Molecule->Skeleton Methyls 3x CH3 ~28 ppm Boc->Methyls QuatC C-O (Quat) ~80 ppm Boc->QuatC Carbonyl C=O ~155 ppm Boc->Carbonyl AlkyneTerm Alkyne Term (CH) ~73 ppm Skeleton->AlkyneTerm AlkyneInt Alkyne Int (C) ~82 ppm Skeleton->AlkyneInt ChiralC C-N (Chiral) ~52 ppm Skeleton->ChiralC AlcoholC C-OH ~62 ppm Skeleton->AlcoholC

Caption: Hierarchical breakdown of functional groups to predicted 13C chemical shifts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21971753, (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate. (Note: Enantiomer data is often reciprocal). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry.[3] (Standard reference for solvent shifts). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. (General reference for functional group ranges). Retrieved from [Link]

  • Garner, P., & Park, J. M. (1987). The Synthesis and Configurational Stability of (S)-1,1-Dimethylethyl 4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate. (Foundational chemistry for the synthesis of the target).[4][5] Retrieved from [Link]

Sources

FT-IR Spectrum of Boc-Protected Amino Alcohols: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and complex alkaloids, Boc-protected amino alcohols serve as critical chiral building blocks. While NMR (


H, 

C) remains the gold standard for structural elucidation, it is often a bottleneck during high-throughput synthesis or real-time reaction monitoring.

This guide establishes Fourier Transform Infrared Spectroscopy (FT-IR) as a rapid, non-destructive alternative for verifying amine protection and alcohol integrity. By focusing on the unique vibrational signature of the tert-butyl carbamate group, researchers can validate intermediates in seconds without deuterated solvents.

Theoretical Framework: The Vibrational Signature

The characterization of Boc-amino alcohols hinges on three distinct vibrational zones. Understanding the causality behind these peaks allows for rapid "Go/No-Go" decisions during synthesis.

The Urethane Carbonyl (Zone I)

Unlike simple amides, the Boc group forms a urethane (carbamate) linkage. The carbonyl stretching frequency (


) is sensitive to the electronic environment of the alkoxy oxygen.
  • Target Frequency:

    
    
    
  • Differentiation: This band appears at a higher wavenumber than typical amide I bands (

    
    ) due to the electronegativity of the alkoxy oxygen, which reduces the double-bond character of the carbonyl via induction, despite resonance competition.
    
The tert-Butyl "Fingerprint" (Zone II)

The tert-butyl group provides the most reliable confirmation of Boc incorporation. It exhibits a characteristic gem-dimethyl doublet caused by the symmetric and asymmetric bending (scissoring/rocking) of the


 bonds.
  • Target Frequency: A distinct doublet at

    
     and 
    
    
    
    .
  • Diagnostic Value: This doublet is absent in Fmoc, Cbz, and Acetyl protecting groups.

The Hydrogen Bonding Network (Zone III)

Amino alcohols possess both a hydrogen bond donor (


, 

) and acceptor (

,

).
  • Free Alcohol (

    
    ):  Broad band at 
    
    
    
    .
  • Urethane

    
    :  Sharp band often overlapping the 
    
    
    
    shoulder at
    
    
    .
Diagram 1: Spectral Interpretation Logic

The following decision tree illustrates the logical flow for assigning a spectrum to a Boc-protected amino alcohol.

BocLogic Start Unknown Spectrum Analysis CheckCO Check 1680-1710 cm⁻¹ (Carbonyl Region) Start->CheckCO IsUrethane Strong Band Present? CheckCO->IsUrethane CheckGem Check 1365 & 1390 cm⁻¹ (Gem-Dimethyl Doublet) IsUrethane->CheckGem Yes ResultAmide Likely Amide/Peptide (Not Urethane) IsUrethane->ResultAmide No (Lower freq) IsBoc Doublet Present? CheckGem->IsBoc CheckOH Check 3200-3550 cm⁻¹ (Broad Band) IsBoc->CheckOH Yes ResultFmoc Likely Fmoc/Cbz (Check Aromatics >3000) IsBoc->ResultFmoc No ResultBoc Confirmed: Boc-Protected Amino Alcohol CheckOH->ResultBoc Validates Alcohol

Caption: Logical decision tree for verifying Boc-amino alcohol structure via FT-IR.

Comparative Analysis: Performance vs. Alternatives

FT-IR vs. NMR ( H)

While NMR provides connectivity, FT-IR offers speed and solvent independence.

FeatureFT-IR (ATR Method)

H NMR
Recommendation
Time to Result < 1 minute15–30 minutesUse FT-IR for reaction monitoring.
Sample State Solid or Neat OilSolution (

, etc.)
Use FT-IR for crude solids.
Boc Verification Gem-dimethyl doublet (

)
Singlet at

ppm (9H)
NMR is better for quantification.
OH Detection Broad stretch (

)
Broad singlet (variable

)
FT-IR is more reliable for OH presence.
Cost Low (No consumables)High (Deuterated solvents)Use FT-IR for routine checks.
Boc vs. Fmoc/Cbz (Spectral Differentiation)

Distinguishing between protecting groups is common when checking labeling errors or cross-contamination.

Spectral RegionBoc Group Fmoc Group Cbz (Z) Group
C=O Stretch


(often split)

Aliphatic C-H Strong (

)
WeakWeak
Aromatic C-H Absent Present (

)
Present (

)
Fingerprint Doublet (

)
Strong bands at

Mono-subst. benzene (

)

Experimental Protocol: Self-Validating Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets and reducing moisture interference.

Materials & Equipment
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (for cleaning).

  • Standard: Polystyrene film (for calibration check).

Step-by-Step Methodology

Step 1: System Validation (The "Trust" Step)

  • Clean the crystal with isopropanol and allow it to dry.

  • Collect a Background Spectrum (air). Ensure the CO

    
     doublet (
    
    
    
    ) is minimal.
  • Validation: The energy curve should be smooth with no sharp drops except for atmospheric water/CO

    
    .
    

Step 2: Sample Application

  • For Solids: Place

    
     of the Boc-amino alcohol on the center of the crystal. Lower the pressure arm until the force gauge reads the optimal value (usually 80–100 N).
    
    • Why: High pressure ensures intimate contact, critical for the evanescent wave penetration.

  • For Oils: Place 1 drop (

    
    ) on the crystal. No pressure arm is needed.
    

Step 3: Acquisition

  • Parameters:

    • Resolution:

      
      
      
    • Scans: 16 (Routine) or 64 (High Quality)

    • Range:

      
      
      
  • Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" (if available).

Step 4: Post-Run Cleaning

  • Wipe the crystal with a lint-free tissue and isopropanol.

  • Self-Check: Run a quick scan. If peaks remain, the crystal is contaminated (carryover).

Diagram 2: Synthesis Monitoring Workflow

How to use FT-IR to monitor the protection of an amino alcohol (e.g., Phenylalaninol


 N-Boc-Phenylalaninol).

SynthesisMonitor Start Start Reaction (Amino Alcohol + Boc₂O) Sample Take Aliquot (Dry under N₂) Start->Sample FTIR Run FT-IR (ATR) Sample->FTIR Decision Analyze 1650 vs 1690 cm⁻¹ FTIR->Decision Done Reaction Complete (Proceed to Workup) Decision->Done Loss of ~1650 (NH2) Gain of 1690 (C=O) NotDone Incomplete (Add time/Reagent) Decision->NotDone Mixed peaks NotDone->Sample Wait 1h

Caption: Workflow for real-time monitoring of Boc protection reactions.

Data Interpretation & Troubleshooting

The "Water Trap"

Problem: A massive, broad peak at


 obscures the 

stretch. Cause: Amino alcohols are hygroscopic. The sample is wet. Solution: Dry the sample in a vacuum desiccator over P

O

for 1 hour. If the peak narrows and reveals a shoulder, the original width was due to water.
Hydrogen Bonding Shifts

Observation: The Carbonyl peak shifts from


 to 

. Explanation: In solid state (neat), strong intermolecular hydrogen bonding between the urethane

and the alcohol

weakens the

bond, lowering the frequency. Validation: Dissolve the sample in dry CH

Cl

and run in a liquid cell. Upon dilution, H-bonds break, and the peak should shift back up to

.
Impurity Detection
  • Peak at

    
    :  Indicates unreacted Di-tert-butyl dicarbonate (Boc
    
    
    
    O)
    (anhydride stretch).
  • Peak at

    
    :  Indicates unreacted free amine  (N-H scissoring) or formation of a urea byproduct.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. (2023). tert-Butyl carbamate IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for gem-dimethyl doublet assignment).

Enantiomeric Excess Determination of Chiral Propargylamines by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral propargylamines are high-value synthons in the pharmaceutical industry, serving as precursors for nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs) like Rasagiline.[1] Their enantiomeric purity is critical; however, their basic nature and lack of strong UV chromophores (in aliphatic variants) present significant analytical challenges.

This guide objectively compares the industry-standard Direct Chiral HPLC against alternatives like NMR and Capillary Electrophoresis.[1] It concludes that High-Performance Liquid Chromatography (HPLC) using immobilized polysaccharide stationary phases is the superior method for quantitative determination of enantiomeric excess (ee) due to its unmatched sensitivity (LOD < 0.1%), reproducibility, and ability to handle trace impurities.

Part 1: The Analytical Challenge

Propargylamines possess a terminal alkyne and a basic amine functionality.[1] This dual nature creates specific chromatographic hurdles:

  • Peak Tailing: The basic amine interacts strongly with residual silanols on the silica support of HPLC columns, leading to severe peak tailing and loss of resolution.

  • Detection Limits: Aliphatic propargylamines lack conjugation, making UV detection at standard wavelengths (254 nm) difficult.[1]

  • Solubility: Some derivatives exhibit poor solubility in standard alkane/alcohol mobile phases.[1][2]

Part 2: Comparative Landscape

The following table contrasts the primary methods for determining the ee of chiral propargylamines.

FeatureChiral HPLC (Recommended) 1H NMR (Chiral Solvating Agents) Capillary Electrophoresis (CE) Polarimetry
Principle Direct separation on chiral stationary phase (CSP)Diastereomeric interaction with shift reagent (e.g., Mosher's acid)Differential migration in chiral electrolyteOptical rotation measurement
Precision High (< 0.1% error)Moderate (2-5% error)ModerateLow (highly sensitive to impurities)
Sensitivity Excellent (Trace analysis possible)Low (Requires mg quantities)GoodVery Low (Requires pure bulk sample)
Throughput Medium (10-30 min/run)High (5 min/sample)HighHigh
Sample Recovery Yes (Preparative scale possible)No (Contaminated by shift reagent)NoYes
Key Limitation Solvents/Additives optimization requiredSignal overlap; requires derivatization oftenLower reproducibility than HPLCCannot determine ee of mixtures

Verdict: While NMR is useful for rapid initial screening, Chiral HPLC is the only regulatory-compliant method for final quality control (QC) and trace enantiomer quantification.

Part 3: Deep Dive – Chiral HPLC Method Development

To successfully separate propargylamines, one must move beyond "trial and error." The following logic applies to selecting the correct Stationary Phase and Mobile Phase.

Stationary Phase Selection

For amines, Polysaccharide-based CSPs are the gold standard.

  • Immobilized Phases (Chiralpak IA, IB, IC): Preferred. The chiral selector is chemically bonded to the silica. This allows the use of "forbidden" solvents like Dichloromethane (DCM) or THF, which can solubilize complex propargylamines and alter selectivity.

  • Coated Phases (Chiralcel OD, AD): Traditional.[1] The selector is physically coated. Excellent selectivity but restricted to Alkane/Alcohol mobile phases.[1]

Mobile Phase & Additives (The Critical Step)

Rule of Thumb: You must use a basic additive.[2][3] Without a basic modifier, the propargylamine will interact with the silica backbone, resulting in broad, tailing peaks.

  • Primary Additive: Diethylamine (DEA) at 0.1%.[1]

  • Alternative: Ethylenediamine (EDA) or Butylamine if DEA fails.[1]

  • Solvent System: Hexane/Ethanol or Hexane/Isopropanol (Normal Phase) is the starting point.

Method Development Workflow

MethodDevelopment Start Start: Chiral Propargylamine Sample CheckUV Does it have a UV Chromophore? Start->CheckUV Derivatize Derivatize (e.g., Benzoyl chloride) CheckUV->Derivatize No Screening Screen Columns (IA, IB, IC, OD-H) Mobile Phase: Hex/EtOH (90:10) + 0.1% DEA CheckUV->Screening Yes Derivatize->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimize Mobile Phase: 1. Change Alcohol (IPA vs EtOH) 2. Adjust % B 3. Switch to Immobilized Solvents (DCM/THF) Decision->Optimize No Final Validated Method Decision->Final Yes Optimize->Decision

Figure 1: Logical workflow for developing a chiral HPLC method for basic amines. Note the critical decision loop involving mobile phase additives and column screening.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses Chiralpak IA (Immobilized Amylose) due to its robustness.[1] It includes a "System Suitability" step to ensure the data is trustworthy.

Materials
  • Column: Chiralpak IA (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase A: n-Hexane (HPLC Grade).[1]

  • Mobile Phase B: Ethanol (Absolute) + 0.1% Diethylamine (DEA).[1]

    • Preparation: Add 1.0 mL of DEA to 1000 mL of Ethanol.[1] Mix thoroughly. Do not add DEA directly to the pump; premixing ensures stable baselines.

  • Sample: Racemic Propargylamine (for method development) and Enantioenriched Sample.

Step-by-Step Procedure
  • Column Conditioning:

    • Flush column with Mobile Phase (90% Hexane / 10% Ethanol-DEA) at 1.0 mL/min for 30 minutes.

    • Validation Check: Monitor pressure.[1][2][4] It should be stable (< 50 bar typically).

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Ethanol (not Hexane, to ensure solubility).

    • If the sample is aliphatic (no UV), derivatize with benzoyl chloride:

      • Micro-reaction:[1] Mix 10 µL amine + 10 µL benzoyl chloride + 20 µL TEA in DCM. Shake for 5 mins. Evaporate and redissolve in mobile phase.[1]

  • Data Acquisition:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm (if aromatic) or 210-220 nm (if aliphatic/derivatized).[1]

    • Injection: 5 µL.

  • System Suitability (The Trust Pillar):

    • Inject the Racemic Standard first.

    • Calculate Resolution (

      
      ).[1]
      
    • Acceptance Criteria:

      
       (Baseline separation). If 
      
      
      
      , lower the flow rate to 0.5 mL/min or reduce Ethanol % to 5%.

Part 5: Case Study & Data Analysis

Scenario: Determination of ee for 1-phenyl-N-(prop-2-yn-1-yl)ethan-1-amine.

Experimental Conditions:

  • Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).[1]

  • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1]

  • Flow: 1.0 mL/min.[1]

Results Table:

AnalyteRetention Time (

, min)
Peak AreaArea %Tailing Factor (

)
(S)-Enantiomer 8.4512,5002.4%1.15
(R)-Enantiomer 10.20508,30097.6%1.12

Calculation:




[1]
Mechanism of Separation

Understanding why it works aids in troubleshooting.[1] The separation relies on the "Three-Point Interaction" model.[1]

InteractionMechanism CSP Stationary Phase (Polysaccharide Carbamate) Analyte Chiral Propargylamine HBond H-Bonding (NH...C=O) Analyte->HBond PiPi Pi-Pi Stacking (Aromatic Rings) Analyte->PiPi Steric Steric Fit (Chiral Cavity) Analyte->Steric HBond->CSP PiPi->CSP Steric->CSP

Figure 2: The chiral recognition mechanism requires at least three points of interaction between the propargylamine and the stationary phase selectors (carbamate groups).

References

  • Daicel Chiral Technologies. (2022).[1] Instruction Manual for CHIRALPAK® IA, IB, IC.[4] Retrieved from [Link]

  • Phenomenex. (2023).[1][5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Yadav, K. K., et al. (2023).[1][5] "Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC." Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Comparison of Boc vs. Cbz Protection for Propargylamines: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

For researchers working with propargylamines (


), the choice between Boc (tert-Butyloxycarbonyl)  and Cbz (Carboxybenzyl)  protection is rarely a matter of preference—it is a matter of chemoselectivity.
  • The Verdict: Boc is the superior standard choice for propargylamines. Its removal (acidolysis) is orthogonal to the alkyne moiety, leaving the triple bond intact.

  • The Cbz Risk: Standard Cbz removal (catalytic hydrogenolysis,

    
    ) is incompatible  with propargylamines because it simultaneously reduces the alkyne to an alkene or alkane.
    
  • When to Use Cbz: Only use Cbz if your molecule is extremely acid-sensitive (precluding Boc removal) and you have validated a non-hydrogenolytic deprotection method (e.g., Lewis acid mediated cleavage).

Mechanistic Comparison & The "Alkyne Challenge"

Propargylamines present a unique challenge: the terminal or internal alkyne is highly susceptible to reduction. This dictates the success of the deprotection strategy.

Stability & Orthogonality Matrix
FeatureBoc Protection (

-BuO-CO-)
Cbz Protection (BnO-CO-)
Formation Reagent

(Di-tert-butyl dicarbonate)

(Benzyl chloroformate)
Primary Stability Bases, Nucleophiles, HydrogenolysisAcids (mild), Nucleophiles
Deprotection Method Acidolysis (TFA, HCl)Hydrogenolysis (

) or Strong Acid (

)
Alkyne Compatibility Excellent (Inert to TFA/HCl)Poor (Alkyne reduces under

)
Atom Economy Moderate (Release of isobutylene +

)
Moderate (Release of toluene +

)
The Deprotection Conflict (Visualized)

The diagram below illustrates the divergent pathways. Note how standard Cbz removal destroys the propargyl functionality.

DeprotectionPathways Start Protected Propargylamine BocPath N-Boc-Propargylamine Start->BocPath Boc2O CbzPath N-Cbz-Propargylamine Start->CbzPath Cbz-Cl Cond_Boc TFA / DCM (Acidolysis) BocPath->Cond_Boc Cond_Cbz_H2 H2 / Pd-C (Hydrogenolysis) CbzPath->Cond_Cbz_H2 Cond_Cbz_Chem AlCl3 / HFIP (Chemoselective) CbzPath->Cond_Cbz_Chem Prod_Desired Free Propargylamine (Alkyne Intact) Cond_Boc->Prod_Desired High Yield Prod_Reduced Propylamine/Allylamine (Alkyne Reduced) Cond_Cbz_H2->Prod_Reduced Major Side Reaction Cond_Cbz_Chem->Prod_Desired Selective

Figure 1: Deprotection pathways showing the incompatibility of standard Cbz removal with alkyne preservation.

Performance Analysis & Experimental Data

Protection Efficiency

Both groups protect propargylamines with high yields.[1] The steric profile of the propargyl group is small, allowing rapid reaction.

  • Boc Yields: Typically 90-98% . The reaction is clean, with water-soluble byproducts (if using specific bases) or volatile byproducts.

  • Cbz Yields: Typically 85-95% . Requires careful handling of Cbz-Cl (lachrymator) and removal of benzyl alcohol byproducts.

Deprotection Selectivity Data

The following table summarizes experimental outcomes when deprotecting


-protected propargylamines.
SubstrateProtectionConditionOutcomeRef
N-Boc-PropargylamineBoc20% TFA in DCM, 25°C100% Alkyne Retention [1, 2]
N-Cbz-PropargylamineCbz

(1 atm), 10% Pd/C
<5% Alkyne Retention (Over-reduction)[3]
N-Cbz-PropargylamineCbz

in DCM, -78°C
~80% Alkyne Retention (Harsh Lewis Acid)[4]
N-Cbz-PropargylamineCbz

in HFIP
92% Alkyne Retention (Chemoselective)[5]

Validated Experimental Protocols

Protocol A: Boc Protection (Recommended)

This protocol utilizes


 in a biphasic system, ideal for scale-up.

Reagents: Propargylamine (1.0 equiv),


 (1.1 equiv), 

(2.0 equiv), Water/Dioxane (1:1).
  • Setup: Dissolve propargylamine (e.g., 10 mmol) in water/dioxane (1:1, 20 mL).

  • Base Addition: Add solid

    
     and cool to 0°C.
    
  • Reaction: Add

    
     dropwise. Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin or KMnO4).
    
  • Workup: Evaporate dioxane. Acidify aqueous layer to pH ~4 with dilute citric acid (careful with

    
     evolution). Extract with EtOAc (3x).
    
  • Purification: Wash organics with brine, dry over

    
    . Concentrate. Usually yields pure oil/solid; recrystallize from hexanes if needed.
    
Protocol B: Boc Deprotection (Standard)

Standard acidolysis. Compatible with terminal alkynes.

Reagents: N-Boc-propargylamine, TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Setup: Dissolve substrate in DCM (0.1 M concentration).

  • Cleavage: Add TFA (ratio 1:4 v/v TFA:DCM) at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.

  • Isolation: The product is obtained as a trifluoroacetate salt. To free-base, dissolve in DCM and wash with saturated

    
    .
    
Protocol C: Cbz Deprotection (Chemoselective - Non-Hydrogenolytic)

Use this ONLY if you must use Cbz. This method uses Aluminum Chloride in Hexafluoroisopropanol (HFIP) to cleave Cbz without touching the alkyne.

Reagents: N-Cbz-propargylamine,


 (3.0 equiv), HFIP (Solvent).
  • Setup: Dissolve N-Cbz-propargylamine in HFIP (0.2 M).

  • Reaction: Add

    
     in one portion at RT.
    
  • Monitoring: Stir for 2–4 hours. The reaction turns pink/reddish.

  • Quench: Carefully quench with cold water (exothermic).

  • Workup: Dilute with EtOAc, wash with Rochelle's salt (to remove Al salts) and brine.

  • Yield: Expect ~85-90% yield of free amine with alkyne intact.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc stability).
  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Group." Tetrahedron2002 , 58, 2701–2724. Link

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate."[2] Tetrahedron Lett.1995 , 36, 3465–3468.[2] (Discusses difficulty of selectivity in hydrogenolysis). Link

  • Felix, A. M. "Cleavage of Protecting Groups with Boron Tribromide." J. Org.[3] Chem.1974 , 39, 1427. Link

  • Felpin, F.-X.; Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis using In Situ Generated Pd/C." Chem. Eur. J.2010 , 16, 12440 (and related HFIP/AlCl3 methodologies).[2] Link

Sources

Diastereoselective Addition of Alkynes to Chiral Imines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diastereoselectivity in the addition of alkynes to chiral imines Content Type: Publish Comparison Guide

Executive Summary: The Propargyl Amine Challenge

Chiral propargyl amines are privileged pharmacophores in drug discovery, serving as precursors to allylic amines, amino acids, and nitrogen heterocycles.[1] The synthesis of these motifs with high stereochemical purity is a critical bottleneck.

This guide compares the two dominant methodologies for constructing these bonds:

  • Auxiliary-Controlled Addition: Utilizing Ellman’s Sulfinimines (N-tert-butanesulfinyl imines).

  • Catalytic Asymmetric Addition: Utilizing Copper(I)/Pybox catalytic systems.[2][3][4][5]

While the Ellman auxiliary offers predictable, substrate-independent diastereocontrol suitable for early-phase discovery and complex total synthesis, the Copper-catalyzed approach provides a more atom-economical, scalable solution for streamlined manufacturing.

Strategic Comparison: Auxiliary vs. Catalyst

FeatureMethod A: Ellman Auxiliary (Sulfinimine) Method B: Cu-Catalyzed (Pybox)
Primary Mechanism Diastereoselective 1,2-addition via cyclic Transition State (TS)Enantioselective nucleophilic attack via Cu-acetylide
Stereocontrol Source Stoichiometric Chiral Auxiliary (t-Bu-Sulfinyl group)Chiral Ligand (Pybox)
Selectivity (dr/ee) Typically >95:5 dr85–99% ee (Ligand dependent)
Atom Economy Low (Requires auxiliary installation & removal)High (Direct addition)
Operational Complexity Multi-step (Imine formation → Addition → Cleavage)Single-step (often One-Pot Three-Component)
Substrate Scope Broad (Aliphatic & Aromatic Imines)Best for Aromatic Imines; Aliphatic can be tricky
Best Use Case Total Synthesis, Complex API IntermediatesProcess Chemistry, Library Generation

Deep Dive: Method A – The Ellman Sulfinimine Protocol

This method relies on the condensation of tert-butanesulfinamide with an aldehyde, followed by the addition of a metallated alkyne. The bulky tert-butyl group and the chiral sulfur center force the reaction through a highly ordered transition state.

Mechanistic Insight

The high diastereoselectivity arises from a six-membered, chair-like transition state (Zimmerman-Traxler model). The metal (M) coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation. The alkyne nucleophile attacks from the less hindered face, away from the tert-butyl group.

Experimental Protocol: Zinc-Mediated Addition

This protocol minimizes side reactions common with Lithium reagents.

Reagents:

  • (S)-N-(tert-Butanesulfinyl)imine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Dimethylzinc (Me₂Zn) (1.5 equiv)

  • Toluene (0.2 M)[2]

Step-by-Step Workflow:

  • Activation: In a flame-dried Schlenk flask under Argon, dissolve the terminal alkyne in dry Toluene.

  • Metallation: Cool to 0 °C. Dropwise add Me₂Zn (1.2 M in toluene). Stir for 30 minutes to form the alkynylzinc species.

  • Addition: Cool the mixture to -20 °C. Cannulate a solution of the sulfinimine in Toluene into the reaction flask slowly.

  • Reaction: Allow to warm to ambient temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0 °C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography yields the N-sulfinyl propargyl amine.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane/MeOH to liberate the free amine salt.

Deep Dive: Method B – Copper-Catalyzed Enantioselective Alkynylation

This method utilizes a Copper(I) salt complexed with a chiral bis(oxazoline) (Pybox) ligand to activate the terminal alkyne. It can often be performed in water or toluene and tolerates air better than organolithium methods.

Mechanistic Insight

The Cu(I)-Pybox complex forms a copper acetylide. The Lewis acidic copper also coordinates to the imine nitrogen, activating it for nucleophilic attack. The chiral pocket of the Pybox ligand blocks one face of the imine, directing the acetylide to the open face.

Experimental Protocol: Cu(I)-Pybox System

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (e.g., Aniline or p-anisidine) (1.1 equiv)

  • Terminal Alkyne (1.5 equiv)

  • CuOTf (10 mol%)[2]

  • (R,R)-Ph-Pybox Ligand (12 mol%)

  • Toluene or Water[2][4][5][6][7]

Step-by-Step Workflow:

  • Catalyst Formation: In a vial, mix CuOTf and the Pybox ligand in Toluene. Stir for 30 minutes under N₂ to form the active blue/green complex.

  • Imine Formation (In-Situ): Add the aldehyde and amine to the reaction vessel. ( Note: For best results, pre-stirring with 4Å MS can drive imine formation before catalyst addition).

  • Addition: Add the terminal alkyne and the catalyst solution to the reaction mixture.

  • Incubation: Stir at varying temperatures (RT to 40 °C) for 24–48 hours.

  • Workup: Filter through a pad of celite to remove copper salts. Concentrate the filtrate.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent hydrolysis).

Visualizing the Mechanisms

The following diagrams illustrate the stereochemical models that dictate the selectivity for both methods.

ReactionPathways Ellman_Start Ellman Method (Auxiliary Control) Ellman_TS Cyclic Transition State (Zimmerman-Traxler Model) Metal coordinates O & N Ellman_Start->Ellman_TS + R-C≡C-M Ellman_Prod Chiral Sulfinamide (dr > 95:5) Ellman_TS->Ellman_Prod 1,2-Addition Cu_Attack Facial Selective Attack (Ligand Sterics) Ellman_TS->Cu_Attack Contrast: Stoichiometric vs Catalytic Cu_Start Copper Catalysis (Ligand Control) Cu_Complex Cu-Pybox-Acetylide Complex Cu_Start->Cu_Complex + CuOTf/Pybox Cu_Complex->Cu_Attack + Imine Cu_Prod Chiral Propargyl Amine (85-99% ee) Cu_Attack->Cu_Prod C-C Bond Formation

Caption: Mechanistic divergence between Auxiliary-controlled (Left) and Catalyst-controlled (Right) pathways.

Critical Analysis & Troubleshooting

When to use Ellman (Method A):
  • Aliphatic Imines: Copper catalysis often struggles with enolizable aliphatic imines. Ellman sulfinimines are stable and react cleanly.

  • Absolute Stereochemistry: If you need guaranteed stereochemistry (e.g., for a clinical candidate), the crystal structures of sulfinimines are well-defined, and the induction is robust.

  • Self-Validation: If the reaction turns yellow/orange but stays clear, the metallation is likely successful. Precipitation usually indicates zinc-oxide formation (wet solvents).

When to use Copper/Pybox (Method B):
  • Aromatic Imines: This method excels with benzaldehyde derivatives.

  • High Throughput: Ideal for generating libraries of propargyl amines for SAR studies.

  • Self-Validation: The Cu-Pybox complex should be a distinct color (often green/blue). If the solution is colorless or black (precipitated Cu(0)), the catalyst is inactive.

References

  • Ellman, J. A., et al. (1999).[8][9] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry. Link

  • Wei, C., & Li, C.-J. (2002).[4] "Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene." Journal of the American Chemical Society.[4][9] Link

  • Cogan, D. A., & Ellman, J. A. (1999).[8][9] "Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines." Journal of the American Chemical Society.[4][9] Link

  • Bisai, A., & Singh, V. K. (2006). "Enantioselective One-Pot Three-Component Synthesis of Propargylamines." Organic Letters. Link

  • Ferreira, F., et al. (2009). "Alkynylation of Chiral N-tert-Butanesulfinyl Imines: A Practical Access to Enantiopure Propargylic Amines." Journal of Organic Chemistry. Link

Sources

Definitive Guide to X-ray Crystal Structure Analysis of Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Scaffold of Drug Design

Boc-protected amino alcohols (e.g., N-Boc-L-phenylalaninol, N-Boc-L-valinol) are critical chiral synthons in the pharmaceutical industry, serving as precursors for HIV protease inhibitors, renin inhibitors, and peptidomimetics.[1] While Nuclear Magnetic Resonance (NMR) provides dynamic solution-state data, Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for determining absolute configuration and mapping the supramolecular hydrogen-bonding networks that dictate solid-state stability and bioavailability.[1]

This guide objectively compares the structural analysis of these compounds via XRD against alternative methods, providing a validated protocol for crystallization and structural refinement.

Comparative Analysis: XRD vs. Alternatives

Technology Comparison: X-ray Diffraction vs. NMR & DFT

In the context of chiral drug intermediates, the choice of analytical method defines the confidence in stereochemical purity.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (^1H, ^13C, NOESY) Computational Modeling (DFT)
Primary Output 3D Electron Density Map (Atomic Positions)Chemical Shifts & J-Couplings (Connectivity)Energy Minimized Conformations
Stereochemistry Absolute Configuration (Flack Parameter)Relative Configuration (requires reference)Theoretical Prediction
H-Bonding Direct visualization of donor-acceptor distancesInferred from chemical shift temperature coefficientsPredicted based on energy
State Solid (Crystal Lattice)Liquid (Isotropic/Anisotropic Solution)Gas/Solvent Model
Limitation Requires high-quality single crystalRapid exchange averages signalsDependence on basis set accuracy

Expert Insight: While NMR is faster for routine purity checks, it often fails to distinguish subtle conformational isomers in flexible chains like the hydroxymethyl group of amino alcohols. XRD provides a static "snapshot" that reveals the preferred conformation adopted in a dense packing environment, which is often relevant to protein binding pockets.

Structural Class Comparison: Amino Alcohols vs. Amino Acids

Boc-amino alcohols exhibit distinct supramolecular behaviors compared to their amino acid counterparts due to the lack of a carboxylic acid donor.

  • Boc-Amino Acids: Form strong cyclic dimers (R2^2(8) motif) via COOH...COOH hydrogen bonds.[1]

  • Boc-Amino Alcohols: Form infinite helical chains or sheets .[1] The primary interaction is often the urethane N-H donating to the hydroxyl O, or the hydroxyl O-H donating to the carbonyl O of the Boc group. This cooperative networking mimics the backbone interactions in folded proteins.

Experimental Protocol: Crystallization & Structure Solution

Pre-requisites & Solvent Selection

Success in crystallizing flexible Boc-amino alcohols relies on disrupting the rotational freedom of the tert-butyl group and the hydroxymethyl tail.

  • Target Compounds: N-Boc-L-phenylalaninol (CAS 66605-57-0), N-Boc-L-valinol (CAS 79069-14-0).[1]

  • Purity: >99% (HPLC/GC). Impurities disrupt lattice nucleation.

  • Solvent Strategy: Use a binary solvent system combining a polar solvent (to dissolve the H-bonding alcohol) and a non-polar anti-solvent (to drive saturation).[1]

Step-by-Step Crystallization Workflow

Method A: Slow Evaporation (Standard) [1]

  • Dissolve 20 mg of Boc-amino alcohol in 1.0 mL of Ethyl Acetate or Dichloromethane (DCM).

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Cover the vial with Parafilm and poke 3-5 small holes with a needle.

  • Store at 4°C. Lower temperature reduces kinetic energy, promoting ordered packing over amorphous precipitation.

Method B: Vapor Diffusion (Optimized for Quality)

  • Inner Vial: Dissolve 15 mg of compound in 0.5 mL Ethanol or Methanol .

  • Outer Vessel: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Hexane or Petroleum Ether .

  • Seal the outer jar tightly. The volatile anti-solvent (Hexane) will diffuse into the alcohol solution, slowly increasing supersaturation.

Data Collection & Refinement Logic
  • Temperature: Collect data at 100 K (Cryostream). This freezes the rotation of the tert-butyl methyl groups, reducing thermal disorder parameters (

    
    ) and improving resolution.
    
  • Refinement Strategy:

    • Locate non-hydrogen atoms via Direct Methods (SHELXT).

    • Refine N-H and O-H protons freely if data quality permits; otherwise, use riding models with torsion angle refinement for the -OH group (AFIX 147 in SHELXL).

    • Validation: Check the Flack Parameter . For pure L-enantiomers, this should be near 0.0 (within 3

      
      ).[1] A value of 1.0 indicates the inverted structure (D-enantiomer).[1]
      

Visualization of Structural Logic

The following diagram illustrates the decision matrix for structural analysis and the supramolecular assembly logic of these compounds.

BocAnalysis Sample Boc-Amino Alcohol Sample (>99% Purity) Method Crystallization Method Sample->Method Evap Slow Evaporation (EtOAc/DCM) Method->Evap High Solubility Diff Vapor Diffusion (MeOH + Hexane) Method->Diff Controlled Saturation XRD X-Ray Diffraction (100 K) Evap->XRD Diff->XRD Solve Structure Solution (SHELXT) XRD->Solve HBond H-Bonding Network Solve->HBond Conf Conformation Analysis Solve->Conf Chain Infinite 1D Chains (N-H...O=C) HBond->Chain Donor: Urethane NH Sheet 2D Sheets (O-H...O=C / N-H...O-H) HBond->Sheet Donor: Hydroxyl OH Flack Absolute Config (Flack ~ 0.0) Conf->Flack Chirality Check

Caption: Workflow for crystallographic analysis of Boc-amino alcohols, linking preparation methods to specific structural outputs like H-bond motifs and stereochemical verification.

Structural Insights & Data Interpretation

When analyzing the solved structure, focus on these three critical parameters. These values serve as benchmarks for "normal" Boc-amino alcohol geometry.[1]

Key Geometric Parameters (Benchmarks)
ParameterAtom PairTypical Value (Å/°)Significance
Bond Length C(=O)-N (Urethane)1.33 - 1.36 ÅPartial double bond character; indicates resonance stabilization.[1]
Bond Length C(=O)-O (t-Butyl)1.20 - 1.23 ÅStandard carbonyl length; deviations suggest strong H-bond acceptance.[1]
Torsion Angle N-C(

)-C(

)-O(

)
Variable (-60° / +180°)Defines the side-chain conformation (gauche vs. anti) relative to the backbone.[1]
H-Bond Distance N-H...O2.85 - 3.05 ÅStrong intermolecular interaction driving lattice stability.[1]
The "Urethane" Conformation

In the solid state, the Boc group (urethane) almost exclusively adopts the trans (or Z) conformation about the C-N bond. This places the bulky tert-butyl group anti to the amino alcohol side chain, minimizing steric clash.

  • Observation: Look for the O-C-N-H torsion angle to be near 180°.

  • Deviation: A cis conformation is rare and usually indicates severe steric strain or unique packing forces (e.g., in cyclic proline derivatives).

Supramolecular Motifs

Unlike amino acids which form closed dimers, Boc-amino alcohols typically form Head-to-Tail chains.[1]

  • Motif C(4): The N-H donor bonds to the Carbonyl Oxygen of a neighboring molecule.

  • Motif C(5): The O-H donor bonds to the Carbonyl Oxygen of the same or neighboring molecule.

  • Implication: This open networking capability makes Boc-amino alcohols excellent "spacers" or "linkers" in crystal engineering and peptidomimetic design.[1]

References

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids. Retrieved from [1]

  • Gikas, M., et al. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. Acta Crystallographica Section C. Retrieved from [1]

  • Loehlin, J. H., et al. (1998). Supramolecular Alcohol-Amine Crystals and Their Hydrogen-Bond Patterns. Acta Crystallographica Section B. Retrieved from [1]

  • Iizuka, K., et al. (1990). Design and Synthesis of Renin Inhibitors. ResearchGate. Retrieved from

  • ChemicalBook. (2025).[2] N-Boc-L-Phenylalaninol Product Properties and CAS Data. Retrieved from [1]

  • CymitQuimica. (2025).[2] Boc-L-Valine and Valinol Derivatives: Properties and Applications. Retrieved from [1]

Sources

Efficacy of different acidic reagents for Boc group removal

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond TFA: A Strategic Guide to Acidic Boc Deprotection Reagents Subtitle: Optimizing Yield, Selectivity, and Salt Forms in Amine Synthesis

Executive Summary: The "Standard" Protocol Trap

In drug development, the removal of the tert-butyloxycarbonyl (Boc) group is often treated as a trivial step—"just add TFA." However, this complacency frequently leads to late-stage failure modes: alkylated side chains, difficult salt forms, or degradation of acid-sensitive pharmacophores.

This guide moves beyond the standard "stir and pray" approach. We analyze the efficacy of four distinct acidic reagent classes, comparing their mechanistic behaviors, kinetic profiles, and suitability for complex substrates.

Mechanistic Foundation: The "Hidden Villain"

To master Boc removal, one must understand that the acid is merely the initiator. The true driver of failure is the


-butyl cation .

Upon protonation (or Lewis acid coordination) of the carbamate carbonyl, the species collapses. The carbamic acid spontaneously decarboxylates to the amine.[1] However, the ejected


-butyl cation is a potent electrophile.[2] Without a "trap" (scavenger), it will alkylate electron-rich regions of your molecule (e.g., Indole in Trp, Phenol in Tyr, Thioether in Met), creating impurities that are often inseparable by chromatography.
Figure 1: Mechanistic Pathways & Cation Fate

BocMechanism BocAmine Boc-Amine (Substrate) Activated Activated Intermediate (Protonated/Silylated) BocAmine->Activated + Acid (HX or LA) Carbamic Carbamic Acid Activated->Carbamic Fragmentation Cation t-Butyl Cation (THE VILLAIN) Activated->Cation Fragmentation Amine Free Amine Salt (Product) Carbamic->Amine - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene E1 Elimination Alkylated Alkylated Impurity (Side Reaction) Cation->Alkylated + Nucleophilic Residue Scavenged Scavenged Adduct (Inert) Cation->Scavenged + Scavenger (Silane/Thiol)

Caption: The dual pathway of the


-butyl cation determines yield. Scavengers force the equilibrium toward the inert adduct or gas elimination.

Comparative Analysis of Acidic Reagents

We compare four reagent classes ranging from "Sledgehammer" to "Sniper."

Table 1: Performance Matrix
Reagent ClassReagent SystemKinetic ProfileSelectivityPrimary Utility
Brønsted (Standard) TFA / DCM (1:1 to 1:4)Fast (<1 h)LowPeptides, robust small molecules, solid phase.
Brønsted (Non-Volatile) HCl / Dioxane (4M)Moderate (1-4 h)MediumScale-up, generating crystalline HCl salts directly.
Lewis Acid (Silyl) TMSOTf / 2,6-Lutidine Fast (<30 min)HighAcid-sensitive substrates (e.g., presence of acetonides).
Lewis Acid (Mild) ZnBr₂ / DCM Very Slow (24 h+)Very HighSelective removal of 2° Boc in presence of 1° Boc (rare).

Detailed Protocols & Causality

Protocol A: The "Sledgehammer" (TFA with Scavengers)

Best for: Peptides and substrates prone to alkylation.

The Logic: TFA is a strong acid that fully protonates the Boc group. However, because it is an ionizing solvent, it stabilizes the


-butyl cation, increasing its lifetime and the risk of side reactions. We must  add scavengers.
  • Preparation: Dissolve substrate (1 mmol) in DCM (5 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5 eq) and water (2.5 eq).

    • Why? TIPS traps the cation via hydride transfer to form isobutane. Water traps it to form

      
      -butanol.
      
  • Acidolysis: Add TFA (5 mL) slowly.

  • Monitoring: Stir at RT. Monitor by HPLC/MS (TLC is difficult due to TFA).

  • Workup (Precipitation): Concentrate to an oil. Add cold Diethyl Ether.

    • Validation: The amine-TFA salt should crash out as a white solid. Filter and wash.

Protocol B: The "Scale-Up" (HCl in Dioxane)

Best for: Late-stage API synthesis where isolation is key.

The Logic: HCl is less oxidizing than TFA. More importantly, chloride is a distinct counterion. While TFA salts are often hygroscopic oils, Hydrochloride salts often form stable, crystalline lattices.

  • Reaction: Dissolve substrate in minimal dry dioxane or MeOH. Add 4M HCl in Dioxane (5-10 eq).

  • Observation: Watch for gas evolution (CO₂/Isobutylene).

  • Completion: Once gas evolution ceases (usually 1-2 hours), concentrate.

  • Workup: Triturate with acetone or ether.

    • Pro-Tip: If the product is hygroscopic, use HCl in MeOH, then swap solvent to EtOAc for crystallization.

Protocol C: The "Sniper" (TMSOTf)

Best for: Substrates containing acid-sensitive groups (e.g., acetonides, silyl ethers).

The Logic: This is a proton-free mechanism (initially). TMSOTf silylates the Boc carbonyl. The silylated intermediate fragments easily. By adding a mild base (2,6-lutidine), you neutralize any adventitious protons, protecting other acid-labile groups on the molecule.

  • Setup: Dry DCM, inert atmosphere (

    
    ).
    
  • Mix: Substrate + 2,6-Lutidine (1.5 eq) in DCM.

  • Injection: Dropwise addition of TMSOTf (1.2 eq) at 0°C.

  • Quench: Quench with MeOH (protodesilylation of the amine) after 15 mins.

Decision Framework: Selecting the Right Reagent

Do not default to TFA. Use this logic flow to determine the optimal reagent for your specific molecule.

Figure 2: Reagent Selection Workflow

ReagentSelector Start Start: Substrate Analysis AcidSensitive Contains Acid-Labile Groups? (Acetonides, Trityl, Silyl ethers) Start->AcidSensitive Nucleophiles Contains Electron-Rich Rings? (Trp, Tyr, Met, Cys) AcidSensitive->Nucleophiles No TMSOTf Use TMSOTf Protocol (Lewis Acid) AcidSensitive->TMSOTf Yes SecondarySelect Selective 2° Amine Removal? AcidSensitive->SecondarySelect Special Case Scale Scale / Physical Form? Nucleophiles->Scale No TFA_Scav Use TFA + Scavengers (TIPS/H2O) Nucleophiles->TFA_Scav Yes (High Risk) Scale->TFA_Scav <100mg or Peptide HCl_Diox Use HCl / Dioxane (Isolate as HCl Salt) Scale->HCl_Diox >1g or Need Solid Salt ZnBr2 Use ZnBr2 (High Selectivity Required) SecondarySelect->ZnBr2 Yes

Caption: A logic gate for selecting reagents based on substrate vulnerability and downstream processing needs.

References

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (The definitive guide on stability constants).
  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[3] Int. J. Pept.[3][4] Protein Res.[3][4] 1978, 12, 258.[3] Link (Seminal work on scavenger mechanisms).

  • Sakurai, H., et al. "Method for removal of N-tert-butoxycarbonyl protecting group with trimethylsilyl trifluoromethanesulfonate." Tetrahedron Letters. 1988. (Establishes the TMSOTf protocol).
  • Han, G., et al. "A Simple and Efficient Green Method for the Deprotection of N-Boc." ResearchGate/Journal of Chemistry. (Discusses aqueous H3PO4 and green alternatives). Link

  • BenchChem Technical Guides. "Comparison of TFA and HCl Salts in Peptide Research." Link

Sources

Strategic Synthesis Guide: Metal-Catalyzed vs. Metal-Free Propargylamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propargylamines are critical synthons in medicinal chemistry, serving as precursors for nitrogen heterocycles (oxazoles, pyrroles) and as rigid isosteres in drug candidates (e.g., Rasagiline). The synthesis of these scaffolds via the A3 coupling reaction (Aldehyde-Alkyne-Amine) presents a classic process chemistry dilemma: Efficiency vs. Purity.

This guide compares the industry-standard Metal-Catalyzed route (typically Cu, Au, or Ag) against the emerging Metal-Free (Thermal/Microwave) alternative. While metal catalysis offers superior kinetics and substrate scope, it introduces critical purification burdens under ICH Q3D guidelines. Conversely, metal-free variants offer a "green" profile suitable for GMP endpoints but often suffer from narrower substrate tolerance and harsher energetic requirements.

The Mechanistic Divide

To optimize this reaction, one must understand the activation energy barriers. The fundamental difference lies in how the terminal alkyne is activated to attack the in situ generated iminium ion.

Mechanistic Pathways[1][2][3]
  • Metal-Catalyzed (Left): Relies on the formation of a metal-acetylide intermediate (soft nucleophile). The metal (M) lowers the pKa of the alkyne C-H bond, allowing deprotonation by weak bases.

  • Metal-Free (Right): Relies on thermal energy or microwave irradiation to overcome the activation barrier. It exploits the inherent (but weak) acidity of the terminal alkyne and the electrophilicity of the iminium species without a metal mediator.

A3_Mechanism cluster_Metal Metal-Catalyzed Pathway (Cu/Au/Ag) cluster_MetalFree Metal-Free Pathway (Thermal/MW) Start Substrates: Aldehyde + Amine + Alkyne Iminium Intermediate: Iminium Ion Start->Iminium Condensation (-H2O) Metal_Cat Metal Catalyst (e.g., CuCl) Thermal_Input High Temp / MW (>100°C) Start->Thermal_Input Coordination Nucleophilic Attack (Low Activation Energy) Iminium->Coordination Electrophile Direct_Attack Direct Addition (High Activation Energy) Iminium->Direct_Attack Acetylide Metal-Acetylide Species Metal_Cat->Acetylide C-H Activation Acetylide->Coordination Nucleophile Product Product: Propargylamine Coordination->Product Reductive Elimination Thermal_Input->Direct_Attack Kinetic Energy Direct_Attack->Product

Figure 1: Comparative mechanistic pathways. The metal-catalyzed route proceeds via a stabilized acetylide intermediate, whereas the metal-free route requires significant thermal input to drive the direct addition.

Performance Metrics & Data Comparison

The following data summarizes average performance across standard substrate classes (e.g., benzaldehyde + piperidine + phenylacetylene).

MetricMetal-Catalyzed (CuCl/AuBr3)Metal-Free (Microwave/Thermal)
Typical Yield 90 - 98% 75 - 85%
Reaction Time 1 - 6 Hours20 - 60 Minutes (MW) / 12-24h (Thermal)
Temperature 60 - 100°C100 - 140°C
Substrate Scope Broad (Tolerates sterics & ketones)Limited (Struggles with aliphatic alkynes)
E-Factor (Waste) Moderate (Metal removal required)Low (Solvent-free options available)
Cost High (Catalyst + Scavengers)Low (Energy cost only)
Regulatory Risk High (Must clear ICH Q3D limits)Negligible

Key Insight: While metal-free methods are "cleaner," they often fail with aliphatic alkynes or ketones (KA2 coupling) due to the lack of acetylide stabilization. Metal catalysis remains the only viable option for complex, sterically hindered substrates.

Experimental Protocols

Protocol A: Metal-Catalyzed (High Throughput / Complex Scaffolds)

Recommended for: Early-stage discovery, complex substrates, or when yield is paramount.

Reagents:

  • CuCl (Copper(I) Chloride) - 5 mol%[1]

  • Solvent: Toluene or Water (micellar conditions)

  • Substrates: 1.0 eq Aldehyde, 1.1 eq Amine, 1.2 eq Alkyne

Step-by-Step:

  • Charge: To a reaction vial, add CuCl (5 mol%). If using air-sensitive phosphine ligands (optional for chiral synthesis), add them here under N2.

  • Solvation: Add solvent (Toluene for lipophilic, Water for green chemistry).

  • Addition: Add aldehyde, amine, and alkyne sequentially.

  • Activation: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Filter through a Celite/Silica pad to remove bulk copper.

  • Scavenging (Critical): If for biological assay, treat filtrate with QuadraPure™ TU or similar thiourea scavenger to reduce Cu levels <10 ppm.

Protocol B: Metal-Free (Green / GMP Compatible)

Recommended for: Simple aromatic substrates, scale-up of non-sensitive APIs, "Green" claims.

Reagents:

  • Catalyst: None (or Molecular Sieves 4Å to drive equilibrium)

  • Solvent: Neat (Solvent-free) or Ethanol

  • Energy Source: Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step:

  • Charge: Combine Aldehyde (1.0 eq), Amine (1.0 eq), and Alkyne (1.0 eq) in a microwave-safe vial.

  • Additive: Add 100 mg activated 4Å Molecular Sieves (absorbs water, drives imine formation).

  • Irradiation: Seal and irradiate at 120°C (High Absorption setting) for 20–40 minutes .

    • Note: If using conventional heating, reflux in Toluene at 110°C for 12–24 hours.

  • Workup: Dilute with Ethyl Acetate, filter off sieves.

  • Purification: Concentrate. Often requires crystallization or short column chromatography as conversion is rarely quantitative compared to metal routes.

Strategic Application in Drug Discovery

The choice of method is dictated by the stage of development and regulatory constraints.

Regulatory Constraint: ICH Q3D

If using Protocol A (Copper) , you must prove elemental impurities are controlled.

  • Copper (Oral PDE): 3000 µ g/day .[2][3][4]

  • Copper (Parenteral PDE): 300 µ g/day .[2][4]

  • Implication: A 1g daily dose drug cannot contain >3 ppm Cu for parenteral use. Metal-free routes bypass this expensive testing/purification cycle.

Decision Matrix

Use the following workflow to select the appropriate methodology for your campaign.

Decision_Matrix Start Start: Select Substrate Q1 Is the Carbonyl a Ketone? Start->Q1 Q2 Is the Alkyne Aliphatic? Q1->Q2 No (Aldehyde) Metal_Route USE METAL CATALYSIS (Cu/Au) High Yield, High Cost Q1->Metal_Route Yes (KA2 Coupling) Q3 Is this for GMP / Late Stage? Q2->Q3 No (Aromatic) Q2->Metal_Route Yes (Low Reactivity) Q3->Metal_Route No (Discovery/Speed) Metal_Free_Route USE METAL-FREE (MW/Thermal) Green, Low Cost Q3->Metal_Free_Route Yes (Avoid Metals)

Figure 2: Decision matrix for process chemists selecting a synthesis route.

References

  • Wei, C., & Li, C.-J. (2003). A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water.[5][6] Journal of the American Chemical Society.[5][6][7]

  • Wei, C., & Li, C.-J. (2003). The First Silver-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine.[6] Organic Letters.

  • Biswas, B., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review.[1][8] RSC Advances.

  • International Council for Harmonisation (ICH). (2022). ICH Q3D(R2) Guideline for Elemental Impurities.[9] ICH.org.

  • Peshkov, V. A., et al. (2013). The A3-coupling reaction: A versatile method for the preparation of propargylamines. Chemical Society Reviews.

Sources

Validation of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate Purity by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of chiral building blocks like (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (hereafter referred to as Compound R-1 ), High-Performance Liquid Chromatography (HPLC) is frequently misused as the sole determinant of purity. While HPLC excels at detecting organic impurities, it fails to quantify inorganic salts, trapped solvents, and moisture—contaminants that are endemic to the isolation of polar carbamates.

This guide validates Elemental Analysis (EA) as the definitive method for establishing the bulk purity of Compound R-1. We compare EA against qNMR and HPLC, demonstrating that while qNMR is a powerful alternative, EA remains the "gold standard" for confirming solid-state composition and solvation, particularly for publication and GMP release.

The Comparative Landscape

To understand why EA is necessary, we must objectively compare it with the primary alternatives: HPLC-UV and Quantitative NMR (qNMR).

Method Comparison Matrix
FeatureHPLC-UV qNMR Elemental Analysis (EA)
Primary Output Organic Impurity ProfileAbsolute Purity (wt/wt%)Bulk Composition (%C, H, N)
Solvent Detection Poor (often in solvent front)Excellent (distinct peaks)Indirect (deviations in %C/H)
Inorganic Salt Detection None (invisible to UV)None (invisible in

H)
Excellent (deviations in all %)
Sample Requirement < 1 mg (Recoverable)~10-20 mg (Recoverable)~2-5 mg (Destructive )
Precision High for relative areaHigh (

0.1%)
Moderate (

0.3-0.4%)
Blind Spot Water, Salts, SolventsParamagnetic impuritiesSpecific impurity identity
Decision Logic for Purity Method Selection

The following decision tree illustrates when to deploy EA versus other methods during the drug development lifecycle.

MethodSelection Start Start: Purity Assessment Stage Development Stage? Start->Stage Discovery Early Discovery (Speed Critical) Stage->Discovery Process Process Dev / Scale-up (Quality Critical) Stage->Process Use_HPLC Use HPLC + LCMS (Accept Relative Purity) Discovery->Use_HPLC HPLC_Check Is HPLC Purity > 98%? Process->HPLC_Check HPLC_Check->Use_HPLC No (Purify first) Salt_Check Potential for Inorganic Salts? HPLC_Check->Salt_Check Yes Use_qNMR Use qNMR (Specific Organic Quant) Salt_Check->Use_qNMR Low Risk Use_EA Use Elemental Analysis (Confirm Bulk Composition) Salt_Check->Use_EA High Risk (or Publication)

Figure 1: Strategic decision tree for selecting purity validation methods. EA is prioritized during process development and publication stages where bulk composition certainty is required.

Technical Deep Dive: Compound R-1

To validate purity, we must first establish the theoretical baseline. Compound R-1 is a Boc-protected amino alkyne alcohol.

  • IUPAC Name: (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 185.22 g/mol [1]

Theoretical Calculation (The Target)

For a sample to be deemed "analytically pure" by ACS standards, the Found values must be within


 0.4%  of these Calculated values.[2]
ElementCountAtomic MassTotal Mass% Calculated
Carbon (C) 912.011108.09958.36%
Hydrogen (H) 151.00815.1208.16%
Nitrogen (N) 114.00714.0077.56%
Oxygen (O) 315.99947.99725.91% (By diff)
The "Trapped Solvent" Trap

Carbamates like Compound R-1 are often purified via silica gel chromatography using Ethyl Acetate (EtOAc) or Dichloromethane (DCM). They are also prone to hydrogen bonding, which can "trap" these solvents in the crystal lattice.

  • Scenario: If your sample contains 0.5 equivalents of trapped water, the %C drops to ~55.6%. HPLC will likely not detect this water, leading to a false sense of purity. EA will detect it immediately as a discrepancy in Carbon content.

Experimental Protocol: Self-Validating Workflow

Critical Warning: Similar Boc-amino alcohols often have low melting points (approx. 50–70 °C). Do not use standard oven drying (e.g., >80 °C) , as this may melt or decompose the sample, altering the elemental composition.

Step-by-Step Methodology
  • Sample Isolation: Isolate Compound R-1 via column chromatography. Evaporate bulk solvent on a rotary evaporator at 40 °C.

  • Vacuum Drying (The Critical Step):

    • Place the sample in a vacuum drying pistol or desiccator.

    • Apply high vacuum (< 1 mbar).

    • Maintain temperature at 30–35 °C (mild heat) for 12–24 hours.

    • Validation: Check weight until constant (change < 0.1 mg over 1 hour).

  • Sample Preparation:

    • Accurately weigh 2–3 mg of the dried sample into a tin capsule using a microbalance (precision

      
       1 
      
      
      
      g).
    • Fold the capsule to exclude air (which contains N

      
      ).
      
  • Combustion Analysis:

    • Perform analysis using a CHNS analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400).

    • System Suitability: Run a standard (e.g., Acetanilide) prior to the sample. The standard must pass within

      
       0.1% of theoretical.
      
  • Data Interpretation: Compare "Found" vs. "Calculated."

The Validation Loop

EA_Workflow Sample Crude Solid Dry Vacuum Dry (35°C, <1 mbar) Sample->Dry Weigh Microbalance Weighing (2-3 mg) Dry->Weigh Combust Combustion Analysis (950°C + O2) Weigh->Combust Result Compare Data (Calc vs Found) Combust->Result Decision Within ±0.4%? Result->Decision Pass Validated Pure Decision->Pass Yes Fail Recalculate for Solvent/Salt Decision->Fail No Fail->Dry Trapped Solvent?

Figure 2: The iterative validation workflow. Note the feedback loop: failure in EA often necessitates further drying or recrystallization, not necessarily re-synthesis.

Case Study: Validation Data

The following data simulates a typical validation scenario for Compound R-1, demonstrating how EA detects impurities that HPLC misses.

Scenario: A batch of Compound R-1 showed >99.5% purity by HPLC (210 nm). However, the physical appearance was slightly "gummy."

Sample State%C (Calc: 58.36)%H (Calc: 8.16)%N (Calc: 7.56)Interpretation
Batch A (Initial) 55.12% (

-3.24)
8.05%7.10%FAIL. Large deviation in Carbon. Suggests trapped inorganic or solvent.
Hypothesis Check Calc. for + 0.5 eq H

O
55.65%8.30%7.21%
Batch A (Dried) 58.29% (

-0.07)
8.18%7.54%PASS. After 24h vacuum drying, values align with ACS criteria.

References

  • ACS Guidelines for Data Presentation.American Chemical Society. (Standard for

    
     0.4% tolerance).
    [Link]
    
  • Quantitative NMR (qNMR) as a Tool for Purity Determination. Journal of Medicinal Chemistry. (Comparison of qNMR vs. EA). [Link]

  • PubChem Compound Summary for (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate. National Center for Biotechnology Information. (Source for physical properties of the enantiomer). [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration (FDA). [Link]

Sources

Safety Operating Guide

Topic: Personal protective equipment for handling (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Hazard Profile

Compound: (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate Class: Boc-Protected Amino Alkyne / Chiral Building Block Primary Risks:

  • Terminal Alkyne Reactivity: Potential for formation of shock-sensitive metal acetylides if in contact with copper, silver, or mercury.[1][2][3]

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile; exposure to strong acids releases isobutylene and carbon dioxide (gas evolution/pressure hazard).[1][2][3]

  • Irritant: Causes skin, eye, and respiratory tract irritation.[1][2][3]

  • Combustibility: Organic solid; dust may form explosive mixtures with air.[1][2][3]

Part 1: Chemical Identity & Risk Assessment

This compound is a bifunctional chiral building block containing a protected amine and a terminal alkyne.[1][2][3] Its safety profile is dictated by the reactivity of these functional groups.

Feature Chemical Context Safety Implication
Boc Group Acid-labile protecting groupPressure Hazard: Contact with Lewis or Brønsted acids (e.g., HCl, TFA) generates CO₂ gas rapidly. Closed vessels may rupture.[1][2][3]
Terminal Alkyne C≡C-H bondExplosion Hazard: Forms explosive acetylides with heavy metals (Cu, Ag, Hg).[1][2][3] Avoid metal spatulas or needles containing these elements.
Chirality (R) Enantiomerically pureBiological Activity: As a drug precursor, assume unknown biological potency.[1][2][3] Treat as a potential bioactive agent.[1][2][3]
Physical State White to off-white solidInhalation Hazard: Fine dust can penetrate deep lung tissue.[1][2][3]

Reference CAS Data:

  • (S)-Enantiomer CAS: 275388-05-1 (Reference for hazard analog)

  • Racemic/Related CAS: 154182-17-9 (General structure class)

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE Decision Logic

PPE_Logic cluster_legend Action Required Start Task Assessment Quantity Quantity > 1g? Start->Quantity State Solid/Dust vs Solution Quantity->State Gloves Double Nitrile (0.11mm min) State->Gloves All States Resp N95 or P100 Respirator State->Resp Solid/Dust Handling Hood Fume Hood Required State->Hood Solution/Solid

Figure 1: PPE Selection Logic based on physical state and quantity.[2][3]

Detailed Specifications
Category Standard Requirement Technical Justification
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness).Do NOT use Latex.[1][2][3]Nitrile provides superior resistance to organic solvents often used with this compound (DCM, THF).[1][2][3] Latex is permeable to many organic carriers.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1][2][3]Standard safety glasses are insufficient for fine powders which can bypass side shields.[1][2][3]
Respiratory N95 / P100 (if outside hood) or Fume Hood (Face velocity: 0.5 m/s).[1][2][3]Prevents inhalation of particulates.[1][2][3] The compound is a mucous membrane irritant.[1][2][3]
Body Cotton Lab Coat (Buttoned) + Long Pants + Closed-toe Shoes.[1][2][3]Cotton minimizes static discharge risk (crucial for flammable solids).[1][2][3] Synthetic fabrics can melt onto skin if ignited.[1][2][3]

Part 3: Operational Handling Protocol

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic.[1][2][3] Store under Inert Gas (Argon or Nitrogen) .[1][2][3]

  • Container: Amber glass vial with Teflon-lined cap.[1][2][3] Avoid metal containers.

Weighing & Transfer (Step-by-Step)
  • Preparation:

    • Equip PPE.[1][2][3]

    • Place balance inside a Chemical Fume Hood or use a static-free powder funnel.[1][2][3]

    • Grounding: Ensure the balance and spatula are grounded to prevent static discharge, which could ignite dust.[1][2][3]

  • Tool Selection:

    • Use: Stainless steel (316L) or Porcelain spatulas.

    • AVOID: Copper, Brass, or Silver implements (Risk of acetylide formation).[1][2][3]

  • Transfer:

    • Open vial only under inert atmosphere if possible.[1][2][3]

    • Weigh rapidly to minimize moisture uptake (water can degrade the Boc group over time or affect stoichiometry).[1][2][3]

    • Reseal immediately with Parafilm.[1][2][3]

Reaction Setup (Click Chemistry / Deprotection)
  • For Click Chemistry (Cu-Catalyzed):

    • Warning: While copper is used as a catalyst, dry copper acetylides are explosive.[1][2][3] Ensure the reaction is run in solution (e.g., tBuOH/Water) and never allowed to dry out with copper salts present.[1][2][3]

    • Quenching: Use a chelating agent (EDTA or ammonium hydroxide) during workup to fully remove copper residues before drying the product.[1][2][3]

  • For Boc-Deprotection (Acidic):

    • Ventilation: Reaction will generate isobutylene and CO₂ gas.[1][2][3]

    • Vessel: Do NOT seal the reaction vessel tightly. Use a bubbler or a needle vent to release pressure.[1][2][3]

    • Scrubber: Direct off-gas through a basic scrubber (NaOH solution) if running on >5g scale.[1][2][3]

Part 4: Emergency Response & Decontamination

Emergency Workflow

Emergency_Response Accident Exposure / Spill Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Wash Flush Water (15 min) Skin->Wash Eye->Wash Absorb Absorb with Sand/Vermiculite Spill->Absorb Medical Seek Medical Attention Wash->Medical Absorb->Medical If hazardous

Figure 2: Immediate response actions for exposure or spillage.

Specific First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1][2][3]

  • Skin Contact: Wash with soap and copious amounts of water.[1][2][3] Remove contaminated clothing.[1][2][3] Note: Do not use organic solvents (ethanol/acetone) to wash skin; they may increase dermal absorption.[1][2][3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present.[1][2][3]

Spill Cleanup
  • Evacuate the immediate area if dust is airborne.[1][2][3]

  • Ventilate the lab (maximize hood sash height).

  • Absorb: Cover spill with vermiculite or sand .[1][2][3] Do NOT use combustible materials like sawdust.[1][2][3]

  • Clean: Sweep up carefully to avoid dust generation.[1][2][3] Wipe area with a mild detergent solution.[1][2][3]

  • Disposal: Place waste in a container labeled "Solid Organic Waste (Hazardous)".

Part 5: Disposal Strategy

Waste Stream Classification:

  • Primary Stream: Organic Solid Waste (Halogen-free).[1][2][3]

  • Contaminated Solids: Gloves/Towels go to "Solid Hazardous Waste".[1][2][3]

Disposal Protocol:

  • Dissolution: Dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol) to create a homogenous solution.[1][2][3]

  • Incineration: The solution should be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibitions:

    • DO NOT dispose of down the drain (Water Act violation).[1][2][3]

    • DO NOT mix with strong acids in the waste container (Gas evolution risk).[1][2][3]

    • DO NOT mix with heavy metal waste (Acetylide risk).[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: (S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate (CAS 275388-05-1).[3] National Center for Biotechnology Information.[1][2][3] Retrieved January 29, 2026, from [Link][1][2]

  • Sharpless, K. B., et al. (2002).[1][2][3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Context for Alkyne Reactivity).

Sources

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Retrosynthesis Analysis

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(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
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